(Rac)-BI 703704
Description
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Properties
Molecular Formula |
C32H37N3O4S |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid |
InChI |
InChI=1S/C32H37N3O4S/c1-20-6-11-28(39-18-25-10-7-22(15-21(25)2)30(36)34-12-4-3-5-13-34)26(14-20)27-19-40-32(33-27)35-16-23-8-9-24(17-35)29(23)31(37)38/h6-7,10-11,14-15,19,23-24,29H,3-5,8-9,12-13,16-18H2,1-2H3,(H,37,38) |
InChI Key |
LRGRKWVKESEOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)C(=O)N3CCCCC3)C)C4=CSC(=N4)N5CC6CCC(C5)C6C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-BI 703704: A Technical Guide to its Mechanism of Action as a Soluble Guanylate Cyclase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BI 703704 is a potent, small molecule activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the sGC-cGMP signaling cascade and its therapeutic potential, particularly in the context of diabetic nephropathy. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a thorough understanding of this compound for research and drug development purposes.
Core Mechanism of Action: Activation of Soluble Guanylate Cyclase
This compound functions as a direct activator of soluble guanylate cyclase (sGC).[1][2] sGC is a heterodimeric enzyme, typically composed of an α and a β subunit, that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] this compound has been shown to activate both isoforms of sGC, GC-1 (α1/β1) and GC-2 (α2/β1), with varying efficacy.[4] This activation leads to a subsequent increase in intracellular cGMP levels, which in turn mediates downstream signaling effects.
The activation of sGC by this compound is independent of nitric oxide (NO), the endogenous activator of sGC. This is a crucial feature for its therapeutic potential in conditions associated with endothelial dysfunction and reduced NO bioavailability, such as diabetic nephropathy.
Signaling Pathway
The activation of sGC by this compound initiates a well-defined signaling cascade. The primary effector molecule is cGMP, which activates cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a range of physiological responses aimed at restoring cellular homeostasis.
Quantitative Analysis of In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in a preclinical model of type 2 diabetic nephropathy using the ZSF1 rat.[1][5][6]
In Vivo Study in ZSF1 Rats
In a key study, this compound was administered orally to ZSF1 rats for 15 weeks. The compound exhibited a dose-dependent effect on key markers of renal function and target engagement.
| Dose (mg/kg/day) | Change in Urinary Protein Excretion (UPE) | Change in Renal cGMP Levels |
| 0.3 | Dose-dependent decrease | Dose-dependent increase |
| 1 | Dose-dependent decrease | Dose-dependent increase |
| 3 | Dose-dependent decrease | Dose-dependent increase |
| 10 | Dose-dependent decrease | Dose-dependent increase |
Table 1. Summary of in vivo efficacy of this compound in ZSF1 rats.[1][6]
The study also revealed a significant reduction in the incidence of glomerulosclerosis and interstitial lesions in the kidneys of treated animals.[1][6]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vivo Diabetic Nephropathy Model
-
Animal Model: Male ZSF1 obese rats, a well-established model of type 2 diabetic nephropathy, are used.[1][6]
-
Dosing: this compound is administered via daily oral gavage for a period of 15 weeks.[1][6] Doses typically range from 0.3 to 10 mg/kg.[1][6]
-
Efficacy Endpoints:
-
Urinary Protein Excretion (UPE): Urine is collected from rats housed in metabolic cages, and total protein is quantified using a standard biochemical assay.
-
Renal Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.
-
-
Target Engagement Endpoint:
-
Renal cGMP Measurement: Kidney tissue is homogenized, and cGMP levels are quantified using a commercially available enzyme immunoassay (EIA) or ELISA kit.
-
Soluble Guanylate Cyclase (sGC) Activity Assay (General Protocol)
This protocol describes a general method for measuring the activation of purified sGC.
-
Materials: Purified recombinant sGC, GTP, this compound, reaction buffer, and a cGMP detection kit.
-
Procedure:
-
A reaction mixture containing purified sGC enzyme and GTP in a suitable buffer is prepared.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated and incubated at 37°C for a defined period.
-
The reaction is terminated, and the amount of cGMP produced is quantified using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The data is plotted to generate a dose-response curve from which the EC50 value can be determined.
-
Cellular cGMP Measurement Assay (General Protocol)
This protocol outlines a general method for measuring changes in intracellular cGMP levels in response to this compound.
-
Cell Lines: A suitable cell line endogenously or exogenously expressing sGC is used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cell culture medium is replaced with a buffer containing a phosphodiesterase (PDE) inhibitor to prevent cGMP degradation.
-
Cells are treated with varying concentrations of this compound for a specified time.
-
The reaction is stopped by lysing the cells.
-
The intracellular cGMP concentration in the cell lysate is determined using a commercial cGMP immunoassay kit.
-
Conclusion
This compound is a potent activator of soluble guanylate cyclase that has demonstrated significant therapeutic potential in a preclinical model of diabetic nephropathy. Its ability to increase cGMP levels in an NO-independent manner makes it a promising candidate for the treatment of diseases characterized by impaired NO signaling. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar sGC activators. Further studies are warranted to fully elucidate its in vitro potency and binding kinetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BI-703704 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. A Soluble Guanylate Cyclase Activator Inhibits the Progression of Diabetic Nephropathy in the ZSF1 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-BI 703704: A Technical Guide to a Novel Soluble Guanylyl Cyclase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BI 703704 is a potent, racemic small molecule activator of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound elevates intracellular levels of cyclic guanosine monophosphate (cGMP), leading to a range of physiological effects, including vasodilation and anti-inflammatory responses. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its therapeutic potential in diabetic nephropathy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. While a definitive IUPAC name and SMILES string are not publicly available, its fundamental chemical properties have been characterized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₇N₃O₄S | [1] |
| Molar Mass | 559.72 g/mol | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| pKa | Not specified | |
| LogP | Not specified |
Note: Further experimental determination of properties such as solubility, pKa, and LogP is recommended for comprehensive characterization.
Mechanism of Action: The sGC-cGMP Signaling Pathway
This compound exerts its pharmacological effects by activating soluble guanylyl cyclase (sGC).[2] sGC is a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP, in turn, acts as a second messenger, activating downstream protein kinases, ion channels, and phosphodiesterases to mediate various cellular responses.[3]
The activation of sGC by this compound leads to an increase in intracellular cGMP levels, which is hypothesized to underlie its therapeutic effects.[4] In the context of diabetic nephropathy, elevated cGMP can promote vasodilation, reduce inflammation, and inhibit fibrosis, thereby protecting renal function.[4]
Preclinical Efficacy in Diabetic Nephropathy
The therapeutic potential of this compound has been investigated in a preclinical model of diabetic nephropathy.
In Vivo Studies in ZSF1 Rats
A key study utilized the ZSF1 rat, a well-established model that mimics human type 2 diabetic nephropathy.[5][6][7][8][9] In this study, oral administration of this compound demonstrated a dose-dependent reduction in urinary protein excretion (UPE), a key indicator of kidney damage.[4] Furthermore, histological analysis revealed a significant reduction in the incidence of glomerulosclerosis and interstitial lesions in treated animals.[4]
Table 2: In Vivo Efficacy of this compound in ZSF1 Rats
| Dose (mg/kg/day) | Change in Urinary Protein Excretion (UPE) | Histological Findings | Reference |
| 0.3 | Dose-dependent decrease | Significant reduction in glomerulosclerosis and interstitial lesions | [4] |
| 1.0 | Dose-dependent decrease | Significant reduction in glomerulosclerosis and interstitial lesions | [4] |
| 3.0 | Dose-dependent decrease | Significant reduction in glomerulosclerosis and interstitial lesions | [4] |
| 10.0 | Dose-dependent decrease | Significant reduction in glomerulosclerosis and interstitial lesions | [4] |
Experimental Protocols
In Vivo Diabetic Nephropathy Model
Objective: To evaluate the efficacy of this compound in a model of type 2 diabetic nephropathy.
Animal Model: Male obese ZSF1 rats (a cross between Zucker Diabetic Fatty females and Spontaneously Hypertensive Heart Failure males).[5] These rats develop key features of human diabetic nephropathy, including hyperglycemia, hypertension, and proteinuria.[5]
Experimental Design:
-
Acclimation: Animals are acclimated to the housing conditions for a specified period before the start of the study.
-
Group Allocation: Rats are randomly assigned to vehicle control and this compound treatment groups.
-
Dosing: this compound is administered orally once daily for a period of 15 weeks.[10] Doses of 0.3, 1, 3, and 10 mg/kg have been evaluated.[4]
-
Monitoring: Key parameters are monitored throughout the study, including:
-
Urinary Protein Excretion (UPE): Urine samples are collected at regular intervals to quantify protein levels.
-
Blood Pressure and Heart Rate: Measured to assess cardiovascular effects.
-
Blood Glucose and HbA1c: To monitor glycemic control.
-
-
Terminal Procedures: At the end of the treatment period, animals are euthanized. Kidneys are harvested for histological analysis to assess the extent of glomerulosclerosis and interstitial fibrosis.
In Vitro sGC Activation Assay (General Protocol)
Objective: To quantify the direct activating effect of this compound on sGC enzyme activity.
Principle: This assay measures the production of cGMP from GTP by purified sGC in the presence of the test compound.
Materials:
-
Purified recombinant sGC enzyme
-
Guanosine triphosphate (GTP)
-
This compound
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, and a phosphodiesterase inhibitor)
-
cGMP detection kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Prepare a reaction mixture containing assay buffer, GTP, and purified sGC enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the amount of cGMP produced using a suitable detection method.
-
Calculate the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal enzyme activation.
Conclusion
This compound is a promising sGC activator with demonstrated preclinical efficacy in a relevant model of diabetic nephropathy. Its ability to directly stimulate the sGC-cGMP pathway offers a novel therapeutic approach for this and potentially other cardiovascular and renal diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological profile and clinical potential of this compound. Further studies are warranted to fully elucidate its chemical structure, pharmacokinetic and pharmacodynamic properties, and long-term safety profile.
References
- 1. This compound [chembk.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. [PDF] Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats. | Semantic Scholar [semanticscholar.org]
- 8. Longitudinal Changes in Measured Glomerular Filtration Rate, Renal Fibrosis and Biomarkers in a Rat Model of Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Account Suspended [staffsites.sohag-univ.edu.eg]
- 10. This compound | sGC Activator | MCE [medchemexpress.cn]
(Rac)-BI 703704: An In-Depth In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of (Rac)-BI 703704, a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this compound.
Core Compound Profile
This compound is a small molecule activator of sGC, an enzyme that plays a crucial role in various physiological processes through the production of cyclic guanosine monophosphate (cGMP).[1][2] Unlike sGC stimulators, which require the presence of the reduced heme prosthetic group on the enzyme, sGC activators can directly activate the enzyme when it is in an oxidized or heme-free state.[1] This property makes sGC activators like BI 703704 of particular interest for therapeutic intervention in diseases associated with oxidative stress, where the NO-sGC-cGMP signaling pathway may be impaired.
Quantitative Data Summary
While detailed in vitro quantitative data for this compound is not widely available in the public domain, the following table summarizes the key potency information that has been reported. It is important to note that the primary reported EC50 value is derived from an in vivo study measuring a pharmacodynamic endpoint. A recent study has performed detailed in vitro concentration-response measurements, though specific values were not available in the abstract.[3][4]
| Parameter | Value | Species/System | Notes | Reference |
| EC50 | 105 nM | Diabetic Rat (in vivo) | Measurement of renal cGMP content. | [5][6] |
| Isoform Activity | Activates both GC-1 (α1/β1) and GC-2 (α2/β1) isoforms with varying efficacy. | Cell systems expressing each isoform and purified enzymes. | Specific EC50 values for each isoform are not publicly reported but have been determined. | [3][4][7] |
Mechanism of Action
This compound functions as an activator of soluble guanylate cyclase. Under conditions of oxidative stress, the heme iron of sGC can be oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, or the heme group can be lost entirely. This renders the enzyme insensitive to its natural activator, nitric oxide. BI 703704 is designed to bypass this limitation by activating the oxidized or heme-free form of sGC, thereby restoring the production of cGMP. The increased cGMP levels then mediate downstream signaling effects, including smooth muscle relaxation and inhibition of fibrosis.
Mechanism of this compound Action
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vitro characterization of sGC activators like this compound. While the specific parameters used for BI 703704 are not publicly available, these protocols represent standard industry practices.
Purified sGC Enzymatic Activity Assay
Objective: To determine the direct effect of this compound on the enzymatic activity of purified soluble guanylate cyclase.
Materials:
-
Purified recombinant human sGC (α1/β1 or α2/β1 isoforms)
-
This compound
-
Assay Buffer: 50 mM TEA (triethanolamine), pH 7.4
-
GTP (guanosine triphosphate)
-
MgCl₂ (magnesium chloride)
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
DTT (dithiothreitol)
-
ODQ (1H-[4][7]oxadiazolo[4,3-a]quinoxalin-1-one, an sGC inhibitor/oxidant, for studying heme-free sGC)
-
cGMP standard
-
Commercially available cGMP detection kit (e.g., ELISA, HTRF)
Procedure:
-
Enzyme Preparation: If studying the heme-free form, pre-incubate the purified sGC with ODQ to oxidize the heme group.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing assay buffer, MgCl₂, IBMX, and DTT.
-
Compound Addition: Add the diluted this compound or vehicle control to the appropriate wells.
-
Enzyme Addition: Add the purified sGC to each well to initiate the reaction.
-
Substrate Addition: Start the enzymatic reaction by adding GTP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., EDTA).
-
cGMP Detection: Quantify the amount of cGMP produced in each well using a cGMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of this compound against the cGMP concentration to determine the EC50 value.
Purified sGC Enzymatic Assay Workflow
Cellular cGMP Assay
Objective: To measure the effect of this compound on cGMP production in a cellular context.
Materials:
-
A suitable cell line expressing sGC (e.g., HEK293 cells overexpressing sGC isoforms, or primary cells like smooth muscle cells).
-
Cell culture medium and supplements.
-
This compound.
-
IBMX.
-
Cell lysis buffer.
-
Commercially available cGMP detection kit.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Cell Treatment: Replace the culture medium with a serum-free medium containing IBMX and incubate for a short period.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the cells.
-
Incubation: Incubate the cells with the compound for a specified time at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using a cell lysis buffer.
-
cGMP Detection: Collect the cell lysates and quantify the intracellular cGMP concentration using a cGMP detection kit.
-
Data Analysis: Normalize the cGMP concentration to the protein concentration of the cell lysate. Plot the normalized cGMP levels against the concentration of this compound to calculate the EC50.
Cellular cGMP Assay Workflow
Conclusion
This compound is a potent activator of soluble guanylate cyclase with demonstrated efficacy in preclinical models of diabetic nephropathy.[8] Its ability to activate sGC independently of nitric oxide, particularly under conditions of oxidative stress, represents a promising therapeutic mechanism. Further disclosure of its detailed in vitro characterization, including its potency and selectivity for sGC isoforms, will be valuable for the scientific community. The experimental protocols and diagrams provided in this guide offer a framework for understanding and potentially replicating the in vitro assessment of this and similar sGC activators.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of the first isoform-specific sGC activator: Selective activation of GC-1 by runcaciguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Runcaciguat - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Modulation of vascular contraction via soluble guanylate cyclase signaling in a novel ex vivo method using rat precision‐cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alspi.com [alspi.com]
- 7. BI-703704 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Relevant Boehringer Ingelheim Compounds: Correcting the Record on (Rac)-BI 703704 and Detailing the Discovery of KRAS Pathway Inhibitors
Introduction
This technical guide addresses the discovery and development of key molecules from Boehringer Ingelheim's research pipeline. It is important to first clarify a potential misconception regarding the compound (Rac)-BI 703704 . Our research indicates that this molecule is a potent activator of soluble guanylate cyclase (sGC) investigated for its potential in treating diabetic nephropathy by reducing renal damage.[1][2][3] It is not, as may have been misconstrued, associated with oncology or the inhibition of the KRAS signaling pathway.
However, recognizing the interest in drug discovery and development within the oncology space, this guide will focus on two pivotal programs from Boehringer Ingelheim that align with the core technical requirements of the original query: the discovery of the SOS1 inhibitor BI-3406 and the pan-KRAS inhibitor BI-2852 . Both represent significant advances in targeting the notoriously difficult-to-drug KRAS oncogene.
Part 1: The Discovery and Development of BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor
The Son of Sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by catalyzing the exchange of GDP for GTP. Inhibiting the SOS1-KRAS interaction presents a compelling therapeutic strategy to block this key activation step in KRAS-driven cancers.
Discovery and Optimization
The discovery of BI-3406 began with a high-throughput screen of 1.7 million compounds, which identified several hits with a quinazoline core.[4] One such hit, BI-68BS, demonstrated a dissociation constant (KD) of 470 nM for SOS1 and an IC50 of 1.3 µM in a GDP-dependent KRAS-SOS1 displacement assay.[4]
Co-crystallization of BI-68BS with SOS1 revealed that it binds to a pocket adjacent to the catalytic site, with its quinazoline ring engaging in a π-stacking interaction with His905 of SOS1.[4] This structural insight guided the medicinal chemistry campaign to optimize the initial hit. Structure-based design and chemical modifications led to the discovery of BI-3406, a highly potent, selective, and orally bioavailable small-molecule inhibitor of the SOS1-KRAS interaction.[5][6]
Mechanism of Action
BI-3406 binds to the catalytic domain of SOS1, sterically hindering its interaction with KRAS-GDP.[5][7] This blockade prevents the loading of GTP onto KRAS, thereby reducing the population of active, GTP-bound KRAS and suppressing downstream signaling through the MAPK pathway (RAF-MEK-ERK).[4][6] A key finding is that BI-3406 is selective for SOS1 and does not inhibit the related GEF, SOS2.[7][8] This selectivity is significant as SOS1 is a critical node in the feedback reactivation of the MAPK pathway, a common resistance mechanism to MEK inhibitors.[5]
Quantitative Data
| Parameter | Compound | Value | Target/Cell Line | Assay Type | Reference |
| IC50 | BI-3406 | 5 nM | KRAS-SOS1 Interaction | Biochemical Assay | [9] |
| IC50 | BI-3406 | 6 nM | KRAS-SOS1 Interaction | Biochemical Assay | [10][11] |
| IC50 | BI-3406 | 24 nM | pERK Formation | NCI-H358 cells | [12] |
| IC50 | BI-3406 | > 10 µM | SOS2 Interaction | Biochemical Assay | [8][12] |
| Selectivity | BI-3406 | No hits at 5 µM | 368 Kinase Panel | Kinase Panel Screen | [8][12] |
Experimental Protocols
KRAS-SOS1 Interaction Assay (AlphaScreen):
-
Reagents: Biotinylated KRASG12D, GST-tagged SOS1, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.
-
Procedure: The assay was performed in a 384-well plate format. Test compounds (like BI-3406) were serially diluted and incubated with biotinylated KRASG12D and GST-SOS1.
-
Detection: After incubation, Donor and Acceptor beads were added. In the absence of an inhibitor, the proximity of the beads due to the KRAS-SOS1 interaction generates a chemiluminescent signal at 520-620 nm upon excitation at 680 nm.
-
Analysis: The signal was measured using a suitable plate reader. IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.
Cellular pERK Inhibition Assay:
-
Cell Line: NCI-H358 (KRASG12C mutant) cells were used.
-
Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then serum-starved before being treated with various concentrations of BI-3406 for a specified time.
-
Lysis and Detection: After treatment, cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were quantified using an immunoassay (e.g., ELISA or Western Blot).
-
Analysis: The ratio of pERK to total ERK was calculated and normalized to vehicle-treated controls. IC50 values were determined by fitting the data to a dose-response curve.
Part 2: The Discovery and Development of BI-2852, a Pan-KRAS Inhibitor Targeting the Switch I/II Pocket
Directly inhibiting KRAS has been a long-standing challenge in oncology. The discovery of BI-2852 marked a breakthrough by identifying a novel binding pocket on KRAS, distinct from the switch-II pocket targeted by covalent KRASG12C inhibitors.
Discovery and Optimization
BI-2852 was discovered through a fragment-based drug discovery (FBDD) approach.[13][14] Initial fragment screens identified weakly binding molecules that were then optimized using structure-based design. A key challenge was developing a robust system for co-crystallizing small molecules with GTP-bound KRASG12D.
The optimization process involved exploring various substituents on an indole core. This led to the identification of BI-2852, a nanomolar inhibitor that binds to a previously "undruggable" pocket located between the switch I and switch II regions of KRAS.[13][15] This pocket is present in both the active (GTP-bound) and inactive (GDP-bound) states of KRAS.[13][15]
Mechanism of Action
BI-2852 is a pan-KRAS inhibitor, meaning it is not specific to a particular KRAS mutation.[16] By binding to the switch I/II pocket, it mechanistically blocks the interaction of KRAS with a wide range of binding partners, including:
-
GAPs: (GTPase Activating Proteins), preventing KRAS deactivation.[13][15]
-
Effector proteins: (e.g., CRAF, PI3Kα), blocking downstream oncogenic signaling.[13][17]
This comprehensive blockade of KRAS interactions leads to the inhibition of both the MAPK and PI3K/AKT signaling pathways, resulting in an antiproliferative effect in KRAS-mutant cancer cells.[13][15]
Quantitative Data
| Parameter | Compound | Value | Target/Cell Line | Assay Type | Reference |
| KD | BI-2852 | 740 nM | KRASG12D | Isothermal Titration Calorimetry (ITC) | [18][19] |
| IC50 | BI-2852 | 490 nM | GTP-KRASG12D::SOS1 | AlphaScreen Assay | [18] |
| IC50 | BI-2852 | 770 nM | GTP-KRASG12D::CRAF | Biochemical Assay | [18] |
| IC50 | BI-2852 | 500 nM | GTP-KRASG12D::PI3Kα | Biochemical Assay | [18] |
| EC50 | BI-2852 | 5.8 µM | pERK Inhibition | NCI-H358 cells | [18][20] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC):
-
Instrumentation: A MicroCal ITC200 or similar instrument was used.
-
Sample Preparation: Purified KRASG12D protein was placed in the sample cell, and a concentrated solution of BI-2852 was loaded into the injection syringe. Both were in the same buffer to minimize heat of dilution effects.
-
Procedure: The experiment consisted of a series of small, sequential injections of BI-2852 into the protein solution while the temperature was held constant. The heat change associated with each injection was measured.
-
Analysis: The resulting data (a plot of heat per injection versus the molar ratio of ligand to protein) was fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Cell Proliferation Assay (CellTiter-Glo):
-
Cell Seeding: NCI-H358 cells were seeded in 96-well plates at a density of 1,500 cells per well in medium containing 10% FBS.
-
Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing serial dilutions of BI-2852 (starting at 50 µM with 1:5 dilutions).
-
Incubation: Cells were incubated for 3 days at 37°C and 5% CO2.
-
Viability Measurement: The CellTiter-Glo luminescent cell viability reagent was added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Luminescence was read using a plate reader. The data was normalized to vehicle-treated controls, and EC50 values were calculated using a sigmoidal curve-fitting program.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 17. selleckchem.com [selleckchem.com]
- 18. Pardon Our Interruption [opnme.com]
- 19. researchgate.net [researchgate.net]
- 20. BI-2852 | Ras | TargetMol [targetmol.com]
An In-depth Technical Guide: The Biological Activity and Targets of (Rac)-BI 703704
(Rac)-BI 703704 is a potent, orally active small molecule activator of soluble guanylyl cyclase (sGC). This technical guide provides a comprehensive overview of the biological activity, targets, and mechanism of action of this compound, with a focus on its therapeutic potential in diabetic nephropathy. The information is tailored for researchers, scientists, and drug development professionals.
Core Target and Mechanism of Action
The primary molecular target of this compound is soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric protein, with the most common isoforms being GC-1 (α1/β1) and GC-2 (α2/β1). This compound activates both isoforms, with a reportedly stronger activation of the GC-2 isoform[1].
Activation of sGC by this compound leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis. In the context of diabetic nephropathy, activation of sGC by this compound has been shown to increase renal cGMP levels, leading to a reduction in proteinuria and glomerulosclerosis[2][3].
Quantitative Data Summary
The following table summarizes the in vivo biological activity of this compound in a ZSF1 rat model of diabetic nephropathy[2][3].
| Parameter | Treatment Group (BI 703704 dose) | Result |
| Urinary Protein Excretion (UPE) | Vehicle Control | 463 ± 58 mg/day |
| 0.3 mg/kg/day | 328 ± 55 mg/day | |
| 1 mg/kg/day | 348 ± 23 mg/day | |
| 3 mg/kg/day | 283 ± 45 mg/day | |
| 10 mg/kg/day | 108 ± 23 mg/day | |
| Renal cGMP Levels | All doses | Dose-dependent increase compared to vehicle |
| Glomerulosclerosis and Interstitial Lesions | All doses | Significant reduction in incidence compared to vehicle |
| Mean Arterial Pressure (MAP) and Heart Rate (HR) | 0.3, 1, and 3 mg/kg/day | No significant change |
| 10 mg/kg/day | Decrease in MAP and increase in HR |
Note: Specific EC50 values for the in vitro activation of sGC isoforms by this compound are not publicly available in the reviewed literature.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of sGC activators like this compound.
In Vitro Soluble Guanylyl Cyclase (sGC) Activity Assay
This assay measures the ability of a compound to stimulate the production of cGMP by purified sGC or in cell lysates.
1. Reagents and Materials:
-
Purified recombinant human sGC (α1/β1 or α2/β1 isoforms)
-
Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM IBMX (phosphodiesterase inhibitor)
-
GTP (substrate)
-
[α-³²P]GTP (radiolabeled substrate)
-
Magnesium chloride (MgCl₂)
-
This compound (or other test compounds)
-
Positive control (e.g., the NO donor sodium nitroprusside)
-
Stop Solution: 120 mM zinc acetate
-
Precipitation Solution: 144 mM sodium carbonate
-
Alumina columns
-
Scintillation fluid and counter
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, GTP, and [α-³²P]GTP.
-
Add purified sGC enzyme to the reaction mixture.
-
Add varying concentrations of this compound or control compounds to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the stop solution.
-
Precipitate the unreacted GTP by adding the precipitation solution.
-
Separate the radiolabeled cGMP from the unreacted GTP by passing the supernatant through an alumina column.
-
Quantify the amount of [³²P]cGMP using a scintillation counter.
-
Calculate the specific activity of sGC (pmol cGMP/min/mg protein) and determine the EC50 value for this compound.
In Vivo Measurement of Renal cGMP Levels
This protocol describes the measurement of cGMP levels in kidney tissue from animals treated with this compound.
1. Animal Dosing and Tissue Collection:
-
Treat animals (e.g., ZSF1 rats) with vehicle or varying doses of this compound for the desired duration.
-
At the end of the treatment period, euthanize the animals and rapidly excise the kidneys.
-
Flash-freeze the kidney tissue in liquid nitrogen and store at -80°C until analysis.
2. Sample Preparation:
-
Homogenize the frozen kidney tissue in a suitable buffer (e.g., 0.1 M HCl) to precipitate proteins and prevent cGMP degradation.
-
Centrifuge the homogenate to pellet the precipitated protein.
-
Collect the supernatant containing the cGMP.
3. cGMP Quantification:
-
Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit for quantification.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves a competitive binding assay.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of cGMP in the kidney tissue samples based on a standard curve.
-
Normalize the cGMP concentration to the total protein content of the tissue homogenate (pmol cGMP/mg protein).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound in a target cell.
Experimental Workflow for In Vitro sGC Activity Assay
Caption: General experimental workflow for an in vitro sGC activity assay.
References
(Rac)-BI 703704: A Technical Guide to its Preclinical Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-BI 703704 is a potent, orally available small molecule activator of soluble guanylate cyclase (sGC). It has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy. This document provides a comprehensive overview of the currently available pharmacological and toxicological data on this compound, with a focus on its mechanism of action and in vivo efficacy. All quantitative data from key studies are summarized, and experimental protocols are detailed to the extent publicly available. Visual diagrams are provided to illustrate key concepts and workflows.
It is important to note that while preclinical efficacy has been demonstrated, detailed in vitro potency (IC50/EC50), pharmacokinetic, and formal toxicology data are not extensively available in the public domain.
Pharmacology
Mechanism of Action
This compound is an activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Under conditions of oxidative stress, which are prevalent in diseases such as diabetic nephropathy, the heme moiety of sGC can become oxidized or lost, rendering the enzyme unresponsive to endogenous NO.[2][3] this compound acts on this oxidized, heme-free form of sGC, directly activating it to catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP levels is believed to mediate the therapeutic effects, including vasodilation and reduction of renal damage.[1] Recent research indicates that BI 703704 activates both isoforms of sGC, GC-1 (α1/β1) and GC-2 (α2/β1).[4]
In Vivo Pharmacology: Diabetic Nephropathy Model
A key study investigated the effects of this compound in obese ZSF1 rats, a model of type 2 diabetes and diabetic nephropathy. The compound was administered daily for 15 weeks. The results demonstrated a dose-dependent reduction in the progression of renal damage.
| Dose (mg/kg/day) | Urinary Protein Excretion (UPE) (mg/day) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |
| Vehicle Control | 463 ± 58 | No significant change | No significant change |
| 0.3 | 328 ± 55 | No significant change | No significant change |
| 1 | 348 ± 23 | No significant change | No significant change |
| 3 | 283 ± 45 | No significant change | No significant change |
| 10 | 108 ± 23 | Decrease | Increase |
Data adapted from Boustany-Kari et al., 2016.
The study also reported dose-dependent increases in renal cGMP levels, confirming target engagement. Furthermore, histological analysis revealed a significant reduction in glomerulosclerosis and interstitial lesions in the kidneys of treated animals. Notably, the beneficial renal effects were observed at doses that did not significantly impact blood pressure, suggesting a direct protective mechanism within the kidney.
Toxicology Profile
As of the latest available information, a comprehensive public toxicology profile for this compound is not available. No studies detailing acute or chronic toxicity, genotoxicity, or carcinogenicity have been published.
In the 15-week study in ZSF1 rats, the highest dose of 10 mg/kg/day was associated with a decrease in mean arterial pressure and an increase in heart rate. These effects are consistent with the vasodilatory mechanism of sGC activators and are considered pharmacological effects rather than overt toxicity. No other adverse effects were reported in this study.
Experimental Protocols
In Vivo Diabetic Nephropathy Study
The following is a summary of the experimental protocol from the key preclinical study.
References
- 1. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 2. Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-703704 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
(Rac)-BI 703704: A Technical Guide to its Role as a Soluble Guanylate Cyclase Activator in cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BI 703704 is a potent, small molecule activator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in a multitude of physiological processes. This technical guide provides an in-depth overview of the role of this compound in cGMP signaling, with a focus on its mechanism of action, pharmacological effects, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.
Introduction to cGMP Signaling and Soluble Guanylate Cyclase
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in regulating a wide array of physiological functions, including smooth muscle relaxation, platelet aggregation, neurotransmission, and inflammation. The intracellular concentration of cGMP is tightly controlled by the balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).
There are two main types of guanylate cyclases: particulate guanylate cyclases (pGC), which are activated by natriuretic peptides, and soluble guanylate cyclase (sGC), the primary receptor for the signaling molecule nitric oxide (NO). sGC is a heterodimeric hemoprotein, typically composed of an α and a β subunit. Under normal physiological conditions, the binding of NO to the ferrous heme iron of the sGC β-subunit triggers a conformational change that leads to a significant increase in the enzyme's catalytic activity, resulting in the conversion of guanosine triphosphate (GTP) to cGMP.
In certain pathological states characterized by oxidative stress, the heme iron of sGC can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO stimulation. sGC activators, such as this compound, are a class of compounds that can directly activate sGC, particularly in its NO-insensitive, heme-oxidized or heme-free state. This unique mechanism of action makes sGC activators a promising therapeutic strategy for diseases associated with impaired NO-sGC-cGMP signaling.
This compound: A Potent Activator of Soluble Guanylate Cyclase
This compound has been identified as a potent activator of soluble guanylate cyclase. Its chemical formula is C₃₂H₃₇N₃O₄S. Unlike sGC stimulators, which enhance the sensitivity of sGC to NO, this compound directly activates the enzyme, leading to a robust increase in cGMP production. This activity is particularly relevant in disease states where endothelial dysfunction leads to reduced NO bioavailability and increased oxidative stress, resulting in a pool of NO-unresponsive sGC.
Mechanism of Action
The primary mechanism of action of this compound is the direct allosteric activation of soluble guanylate cyclase. This leads to an increase in the conversion of GTP to cGMP. The elevated cGMP levels then activate downstream effectors, most notably cGMP-dependent protein kinase (PKG), which in turn phosphorylates a variety of target proteins, leading to the physiological response.
{"answer":"### 3. Quantitative Data
One key study investigated the effects of this compound in the ZSF1 rat, a model of diabetic nephropathy.[3][4] In this model, oral administration of this compound resulted in a dose-dependent increase in renal cGMP content.[3][4] This was accompanied by a significant reduction in urinary protein excretion, a key indicator of kidney damage.[3][4] These findings highlight the in vivo target engagement and pharmacological activity of the compound.
| Parameter | Model System | Effect of this compound | Reference |
| Renal cGMP Levels | ZSF1 Rat | Dose-dependent increase | [3][4] |
| Urinary Protein Excretion | ZSF1 Rat | Dose-dependent decrease | [3][4] |
| Glomerulosclerosis | ZSF1 Rat | Significant reduction | [4] |
| Interstitial Lesions | ZSF1 Rat | Significant reduction | [4] |
Experimental Protocols
The characterization of sGC activators like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacological effects.
In Vitro sGC Activity Assay
The direct effect of this compound on sGC activity can be measured using purified enzyme. A common method is the conversion of [α-³²P]GTP to [³²P]cGMP.
Objective: To determine the concentration-dependent activation of purified sGC by this compound.
Materials:
-
Purified soluble guanylate cyclase
-
This compound
-
[α-³²P]GTP
-
Assay buffer (e.g., 25 mM triethanolamine, pH 7.5, 0.1 mM EGTA, 0.1 mg/ml BSA, 1 mM cGMP, 2 mM MgCl₂)
-
Heme oxidizing agent (e.g., 1H-[3][4]oxadiazolo[4,3-a]quinoxalin-1-one, ODQ) for studying activity on the NO-insensitive form of sGC
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing purified sGC in the assay buffer.
-
For experiments on the NO-insensitive form, pre-incubate the enzyme with a heme oxidizing agent like ODQ.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding [α-³²P]GTP.
-
Allow the reaction to proceed for a specific time.
-
Terminate the reaction.
-
Separate the product, [³²P]cGMP, from the substrate, [α-³²P]GTP, using techniques like thin-layer chromatography or alumina columns.
-
Quantify the amount of [³²P]cGMP produced using a scintillation counter.
-
Plot the enzyme activity against the concentration of this compound to determine the EC₅₀ value.
Measurement of Intracellular cGMP Levels
The cellular activity of this compound can be assessed by measuring the accumulation of cGMP in cultured cells.
Objective: To quantify the increase in intracellular cGMP levels in response to this compound treatment.
Materials:
-
Cultured cells expressing sGC (e.g., RFL-6 rat lung fibroblasts)
-
This compound
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit
-
Microplate reader
Protocol:
-
Culture cells to the desired confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells using a suitable lysis buffer to release intracellular cGMP.
-
Perform a cGMP EIA or RIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.
-
Measure the signal (e.g., absorbance for EIA, radioactivity for RIA) using a microplate reader.
-
Calculate the concentration of cGMP in the samples based on a standard curve.
In Vivo Assessment of Pharmacological Effects
Animal models are used to evaluate the in vivo efficacy of this compound. The ZSF1 rat is a relevant model for studying diabetic nephropathy.[5][6][7][8][9]
Objective: To determine the effect of this compound on renal cGMP levels and kidney function in a model of diabetic nephropathy.
Materials:
-
ZSF1 rats
-
This compound formulated for oral administration
-
Metabolic cages for urine collection
-
Analytical equipment for measuring urinary protein and creatinine
-
Tissue homogenization equipment
-
cGMP assay kit
Protocol:
-
House ZSF1 rats in metabolic cages for acclimatization and baseline measurements.
-
Administer this compound orally at different doses daily for a specified duration (e.g., 15 weeks).[4]
-
Collect urine periodically to measure urinary protein and creatinine levels to assess kidney function.
-
At the end of the study, euthanize the animals and collect kidney tissue.
-
Homogenize the kidney tissue and measure the cGMP concentration using an appropriate assay.
-
Perform histological analysis of the kidney tissue to assess for pathological changes such as glomerulosclerosis and interstitial fibrosis.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI 703704 | sGC activator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The evolving systemic biomarker milieu in obese ZSF1 rat model of human cardiometabolic syndrome: Characterization of the model and cardioprotective effect of GDF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal injury in relation to obesity and the additive effect of hypertension in female and male obese and lean ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Longitudinal Changes in Measured Glomerular Filtration Rate, Renal Fibrosis and Biomarkers in a Rat Model of Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
(Rac)-BI 703704: A Soluble Guanylate Cyclase Activator with Therapeutic Potential in Diabetic Nephropathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Diabetic nephropathy remains a leading cause of end-stage renal disease, creating a significant unmet medical need for novel therapeutic strategies. Emerging research has highlighted the therapeutic potential of targeting the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in diabetic kidney disease. This technical guide focuses on (Rac)-BI 703704 , a potent sGC activator, and its preclinical efficacy in a model of diabetic nephropathy. This document provides a comprehensive overview of its mechanism of action, a detailed summary of key preclinical findings, experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction: The Role of the sGC Pathway in Diabetic Nephropathy
Diabetic nephropathy is characterized by progressive damage to the glomeruli and tubulointerstitium, leading to albuminuria and a decline in glomerular filtration rate (GFR).[1][2][3] A key contributor to this pathology is the impairment of the NO-sGC-cGMP signaling cascade.[4] Under physiological conditions, nitric oxide (NO) binds to the reduced (ferrous) heme iron of sGC, stimulating the production of the second messenger cGMP. cGMP, in turn, mediates various protective effects in the kidney, including vasodilation, and inhibition of inflammation and fibrosis.[4][5]
In the diabetic milieu, characterized by oxidative stress, the heme iron of sGC can become oxidized (to the ferric state) or lost altogether, rendering the enzyme insensitive to NO.[6] This state of sGC uncoupling leads to diminished cGMP production and contributes to the pathogenesis of diabetic kidney disease.[7]
Soluble guanylate cyclase activators, such as this compound, represent a promising therapeutic approach as they can directly activate sGC, bypassing the need for NO and functioning even when the enzyme is in its oxidized, NO-insensitive state.[6][8] This mechanism offers a distinct advantage over sGC stimulators, which only enhance the sensitivity of the reduced form of sGC to NO.[6]
Mechanism of Action of this compound
This compound is a potent, small-molecule activator of soluble guanylate cyclase.[8][9] Its primary mechanism of action involves binding to a site on the sGC enzyme that is distinct from the NO-binding site, inducing a conformational change that leads to increased production of cGMP.[6][10] This action restores the downstream signaling effects of the NO-sGC-cGMP pathway, even in the presence of oxidative stress and reduced NO bioavailability, which are characteristic features of diabetic nephropathy.[11]
The elevation of renal cGMP levels by this compound is expected to exert renoprotective effects through several mechanisms, including:
-
Improved Renal Hemodynamics: cGMP-mediated vasodilation can improve renal blood flow and glomerular function.[4]
-
Anti-inflammatory Effects: The pathway has been shown to reduce inflammation, a key driver of kidney damage in diabetes.[5][7]
-
Anti-fibrotic Activity: Increased cGMP can inhibit the expression of pro-fibrotic factors and reduce the accumulation of extracellular matrix, thereby slowing the progression of glomerulosclerosis and interstitial fibrosis.[5][7]
Preclinical Evidence in a Model of Diabetic Nephropathy
A key preclinical study investigated the therapeutic potential of this compound in the ZSF1 rat model, a well-established model of type 2 diabetes and diabetic nephropathy that exhibits obesity, hyperglycemia, dyslipidemia, hypertension, and progressive renal damage.[11][12][13]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound administered for 15 weeks to male ZSF1 rats.[12]
Table 1: Effect of this compound on Urinary Protein Excretion (UPE)
| Treatment Group (mg/kg/day) | Mean UPE (mg/day) ± SEM |
| Vehicle Control | 463 ± 58 |
| This compound (0.3) | 328 ± 55 |
| This compound (1) | 348 ± 23 |
| This compound (3) | 283 ± 45 |
| This compound (10) | 108 ± 23 |
Table 2: Effect of this compound on Renal cGMP Levels
| Treatment Group (mg/kg/day) | Renal cGMP Levels |
| Vehicle Control | Baseline |
| This compound (0.3) | Dose-dependent increase |
| This compound (1) | Dose-dependent increase |
| This compound (3) | Dose-dependent increase |
| This compound (10) | Dose-dependent increase |
Table 3: Histological Findings after 15 Weeks of Treatment
| Treatment Group | Incidence of Glomerulosclerosis | Incidence of Interstitial Lesions |
| Vehicle Control | High | High |
| This compound (dose-dependent) | Significantly Reduced | Significantly Reduced |
Table 4: Hemodynamic Effects of this compound
| Treatment Group (mg/kg/day) | Mean Arterial Pressure (MAP) | Heart Rate (HR) |
| Vehicle Control | No significant change | No significant change |
| This compound (0.3, 1, 3) | No significant change | No significant change |
| This compound (10) | Decrease | Increase |
Note: A dose-dependent increase in renal cGMP levels was reported, confirming target engagement.[12]
The results demonstrate that this compound significantly reduces proteinuria and ameliorates renal structural damage in a dose-dependent manner.[12] Importantly, these renoprotective effects were observed at doses that did not significantly impact systemic blood pressure, suggesting a direct renal mechanism of action.[12]
Experimental Protocols
Animal Model:
-
Strain: Male obese ZSF1 rats (ZSF1-LeprfaLeprcp/Crl).[12][13]
-
Characteristics: This hybrid strain, developed from a cross between a ZDF female and an SHHF male rat, spontaneously develops type 2 diabetes, hypertension, hyperlipidemia, and nephropathy, making it a relevant model for studying diabetic kidney disease.[13][14]
Study Design:
-
Treatment: this compound was administered daily via food intake for 15 weeks.[12]
-
Dose Groups: 0.3, 1, 3, and 10 mg/kg/day, along with a vehicle control group.[12]
-
Endpoints Measured:
-
Renal Function: Urinary Protein Excretion (UPE) was monitored throughout the study.[12]
-
Target Engagement: Renal cGMP levels were quantified at the end of the study.[12]
-
Histopathology: Glomerular and interstitial lesions were assessed histologically.[12]
-
Hemodynamics: Mean Arterial Pressure (MAP) and Heart Rate (HR) were measured.[12]
-
Visualizations: Signaling Pathway and Experimental Workflow
Signaling Pathway of sGC Activation by this compound
References
- 1. Diabetic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diabetic Nephropathy: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. Diabetic nephropathy--a review of the natural history, burden, risk factors and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of soluble guanylate cyclase stimulator on renal function in ZSF-1 model of diabetic nephropathy | PLOS One [journals.plos.org]
- 5. Effects of the Soluble Guanylate Cyclase Stimulator Praliciguat in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promoting soluble guanylate cyclase activity via guanylate cyclase stimulators or guanylate cyclase activators: a feasible option in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Soluble Guanylate Cyclase Activator Inhibits the Progression of Diabetic Nephropathy in the ZSF1 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ZSF1 rat (obese), ZSF1-LeprfaLeprcp/Crl | Animalab [animalab.eu]
- 14. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for (Rac)-BI 703704 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BI 703704 is a potent and selective pan-KRAS inhibitor, demonstrating a significant breakthrough in the pursuit of therapies for KRAS-driven cancers. KRAS, a frequently mutated oncogene in various cancers like pancreatic, colorectal, and non-small cell lung cancer, has long been a challenging target for therapeutic intervention. This compound operates by binding non-covalently to the inactive, GDP-bound state of KRAS, effectively locking the protein in this conformation. This mechanism prevents the nucleotide exchange required for KRAS activation, thereby inhibiting downstream oncogenic signaling pathways and suppressing tumor growth.[1][2] Preclinical in vivo studies have shown that pan-KRAS inhibitors can effectively suppress the growth of KRAS-mutant tumors in animal models without causing significant weight loss, indicating a favorable therapeutic window.[1]
These application notes provide a detailed, generalized experimental protocol for conducting in vivo efficacy studies with this compound, based on established methodologies for similar pan-KRAS inhibitors.
Key Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the KRAS signaling pathway. By locking KRAS in its inactive state, the inhibitor prevents the activation of downstream effector pathways critical for cell proliferation, survival, and differentiation.
Caption: KRAS Signaling Pathway Inhibition by this compound.
Experimental Protocol: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Animal Model and Cell Line
-
Animal Strain: Nude mice (e.g., BALB/c nude or athymic NCr-nu/nu) are commonly used for xenograft studies.
-
Cell Line: Select a cancer cell line with a known KRAS mutation (e.g., G12C, G12D, G12V).
-
Cell Culture: Culture the selected cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
Tumor Implantation
-
Procedure: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like PBS or Matrigel) into the flank of each mouse.
-
Monitoring: Monitor the mice for tumor growth. Caliper measurements should be taken regularly to determine tumor volume.
Dosing and Administration
-
Vehicle Preparation: Prepare a suitable vehicle for the administration of this compound. The choice of vehicle will depend on the physicochemical properties of the compound.
-
Dosing Regimen: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. A typical dosing regimen for a pan-KRAS inhibitor could be once or twice daily oral administration.
-
Dose Levels: Include multiple dose levels of this compound to assess dose-dependent efficacy.
Experimental Workflow
Caption: In Vivo Efficacy Study Workflow.
Data Collection and Analysis
| Parameter | Measurement Method | Frequency |
| Tumor Volume | Caliper (Volume = 0.5 x Length x Width²) | 2-3 times per week |
| Body Weight | Digital Scale | 2-3 times per week |
| Clinical Observations | Visual Inspection | Daily |
| Pharmacokinetics (Optional) | Blood Sampling | As per study design |
| Pharmacodynamics (Optional) | Tumor Biopsy (e.g., for biomarker analysis) | At study endpoint |
Statistical Analysis
-
Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Conclusion
This compound represents a promising therapeutic agent for the treatment of KRAS-driven cancers. The provided protocol offers a foundational framework for conducting in vivo studies to evaluate its efficacy. Researchers should adapt this protocol based on the specific cell line, animal model, and formulation of the compound. Careful monitoring and data analysis are crucial for accurately assessing the therapeutic potential of this novel pan-KRAS inhibitor.
References
Application Notes and Protocols for Preclinical Research in ZSF1 Rats
Topic: (Rac)-BI 703704 Dosage and Administration in ZSF1 Rats
Disclaimer: As of the latest available public information, specific studies detailing the dosage, administration, and comprehensive protocols for this compound in ZSF1 rats have not been published. The following application notes provide a general framework for conducting studies with novel compounds in the ZSF1 rat model based on its established characteristics and the putative mechanism of action of similar compounds. The protocols described are hypothetical and should be adapted based on dose-finding and tolerability studies.
Overview of the ZSF1 Rat Model
The ZSF1 rat is a well-established model for type 2 diabetic nephropathy and metabolic syndrome. It is a cross between a female Zucker Diabetic Fatty (ZDF) rat and a male Spontaneously Hypertensive Heart Failure (SHHF) rat. This genetic background results in a phenotype that closely mimics human disease progression.
Key Characteristics of the Obese ZSF1 Rat Model:
| Characteristic | Description | Onset/Timeline |
| Metabolic Syndrome | Develops hyperglycemia, hyperlipidemia, and hypertension. | Typically by 8 weeks of age. |
| Diabetic Nephropathy | Exhibits proteinuria, glomerulosclerosis, tubulointerstitial inflammation and fibrosis, and a progressive decline in glomerular filtration rate (GFR). | Early signs like proteinuria can appear by 12 weeks of age, with significant renal pathology by 24-32 weeks. |
| Cardiovascular Complications | Prone to developing cardiac hypertrophy and dysfunction, modeling heart failure with preserved ejection fraction (HFpEF). | Cardiac changes can be observed from 12 to 26 weeks of age. |
Putative Mechanism of Action: this compound
While specific data is limited, some sources suggest that BI 703704 acts as a soluble guanylate cyclase (sGC) activator. sGC is a key enzyme in the nitric oxide (NO) signaling pathway. Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation, and has anti-inflammatory, and anti-fibrotic effects. In the context of diabetic nephropathy, targeting this pathway could be beneficial.
Caption: Proposed signaling pathway of a soluble guanylate cyclase (sGC) activator.
Hypothetical Experimental Protocol for a Novel Compound in ZSF1 Rats
This protocol provides a general methodology for evaluating a compound like this compound for the treatment of diabetic nephropathy in ZSF1 rats.
3.1. Animals and Acclimation
-
Animals: Male obese ZSF1 rats and their lean littermates (as controls).
-
Age at Study Start: 8-12 weeks, when metabolic syndrome is established but significant renal damage has not yet occurred.
-
Acclimation: Acclimate animals for at least one week upon arrival, with ad libitum access to standard chow and water.
3.2. Experimental Groups
-
Group 1: Lean ZSF1 rats + Vehicle
-
Group 2: Obese ZSF1 rats + Vehicle
-
Group 3: Obese ZSF1 rats + Low Dose this compound
-
Group 4: Obese ZSF1 rats + High Dose this compound
-
(Optional) Group 5: Obese ZSF1 rats + Positive Control (e.g., Enalapril)
3.3. Dosing and Administration (Hypothetical)
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The formulation should be based on the compound's physicochemical properties.
-
Route of Administration: Oral gavage is a common route for daily administration.
-
Dosage: Dosages should be determined by prior pharmacokinetic and tolerability studies. A hypothetical range could be 1-30 mg/kg, once or twice daily.
-
Duration: A typical study duration to observe effects on diabetic nephropathy would be 8-12 weeks of continuous dosing.
3.4. Monitoring and Endpoint Analysis
-
Weekly Monitoring: Body weight, food and water intake, and general health status.
-
Bi-weekly/Monthly Monitoring:
-
Blood pressure measurement (e.g., via tail-cuff method).
-
Urine collection (e.g., using metabolic cages) to measure urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.
-
Blood collection for analysis of glucose, triglycerides, cholesterol, and blood urea nitrogen (BUN).
-
-
-
Measurement of Glomerular Filtration Rate (GFR).
-
Collection of blood for terminal biomarker analysis.
-
Harvesting of kidneys for histopathological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerulosclerosis, tubular injury, and fibrosis.
-
Harvesting of heart for assessment of cardiac hypertrophy.
-
Caption: General experimental workflow for a preclinical study in ZSF1 rats.
Data Presentation
All quantitative data from the study should be summarized in tables for clear comparison between groups.
Example Table: Metabolic and Renal Parameters
| Parameter | Lean + Vehicle | Obese + Vehicle | Obese + Low Dose | Obese + High Dose |
| Body Weight (g) | ||||
| Blood Glucose (mg/dL) | ||||
| UACR (mg/g) | ||||
| Systolic BP (mmHg) | ||||
| Terminal GFR (mL/min/kg) | ||||
| Kidney Weight (g) |
Note: The results would be presented as mean ± SEM or SD, with statistical analysis to determine significant differences between groups.
Conclusion
While specific dosage and administration protocols for this compound in ZSF1 rats are not publicly available, the information provided here offers a comprehensive guide for researchers planning to investigate this or similar compounds in this relevant model of diabetic nephropathy. It is crucial to perform initial dose-finding and tolerability studies to establish a safe and effective dose range before embarking on long-term efficacy studies.
Application Notes and Protocols for (Rac)-BI 703704 in sGC Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BI 703704 is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), a critical enzyme in the NO-sGC-cGMP signaling pathway.[1][2] sGC is a heterodimeric heme-containing protein that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, mediating a wide range of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. In pathological conditions associated with oxidative stress, the heme iron of sGC can be oxidized or lost, rendering the enzyme insensitive to NO. sGC activators like this compound are designed to target and activate these oxidized or heme-free forms of sGC, thereby restoring cGMP signaling in disease states.[3]
These application notes provide a comprehensive overview of the use of this compound in sGC activity assays, including detailed protocols, data presentation, and visual representations of the relevant biological pathways and experimental workflows.
sGC Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway is initiated by the binding of nitric oxide to the ferrous heme moiety of sGC. This binding induces a conformational change in the enzyme, leading to a several hundred-fold increase in its catalytic activity. sGC activators, such as this compound, bypass the need for NO and directly activate the enzyme, particularly when it is in an oxidized or heme-deficient state. The resulting increase in intracellular cGMP levels leads to the activation of downstream effectors, including cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).
Caption: The NO-sGC-cGMP signaling pathway and the mode of action of this compound.
Data Presentation
This compound has demonstrated significant activity in both in vitro and in vivo models. The following tables summarize the available quantitative data.
In Vitro sGC Activity
| Compound | Target Isoform | Activity | Reference |
| This compound | GC-2 (α2/β1) | Stronger activation compared to BAY 60-2770 | [4] |
| This compound | GC-1 (α1/β1) | Similar potency to BAY 60-2770 | [4] |
In Vivo Efficacy in a Model of Diabetic Nephropathy
The following data are from a study in ZSF1 rats, a model of type 2 diabetes and diabetic nephropathy, treated with this compound for 15 weeks.[5]
| Treatment Group (mg/kg/day) | Renal cGMP (pmol/g tissue) | Urinary Protein Excretion (mg/day) |
| Vehicle Control | 1.5 ± 0.2 | 463 ± 58 |
| 0.3 | 2.5 ± 0.3 | 328 ± 55 |
| 1.0 | 3.1 ± 0.4 | 348 ± 23 |
| 3.0 | 4.5 ± 0.6 | 283 ± 45 |
| 10.0 | 6.8 ± 0.9 | 108 ± 23 |
| *Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. |
Experimental Protocols
In Vitro sGC Activity Assay using Purified Enzyme
This protocol is adapted from established methods for measuring the activity of purified sGC and is suitable for determining the in vitro potency of this compound.
Objective: To determine the EC50 of this compound for the activation of purified sGC.
Materials:
-
Purified recombinant human sGC (α1/β1 or α2/β1 isoforms)
-
This compound
-
Assay Buffer: 50 mM triethanolamine (TEA), pH 7.4, 50 mM NaCl, 1 mM MgCl2, 0.1 mM GTP, 1 mM cGMP, 3 mM dithiothreitol (DTT)
-
Enzyme Reaction Buffer: 50 mM TEA, pH 7.4, 3 mM MgCl2, 3 mM DTT, 1 mg/ml bovine serum albumin (BSA)
-
GTP solution
-
ODQ (1H-[5][6]oxadiazolo[4,3-a]quinoxalin-1-one) - to induce the oxidized state of sGC
-
cGMP detection kit (e.g., ELISA or Radioimmunoassay kit)
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the Enzyme Reaction Buffer to achieve the desired final concentrations.
-
Prepare a stock solution of ODQ in DMSO.
-
Prepare the GTP solution in the Enzyme Reaction Buffer.
-
-
Enzyme Preparation:
-
Thaw the purified sGC on ice.
-
To assess the activity on the oxidized enzyme, pre-incubate the purified sGC with ODQ (e.g., 10 µM) for 10-15 minutes at room temperature.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the appropriate volume of the serially diluted this compound.
-
Add the prepared sGC enzyme (either in its reduced or ODQ-treated oxidized state) to each well.
-
Initiate the enzymatic reaction by adding the GTP solution to each well. The final reaction volume should be consistent across all wells (e.g., 50 µL).
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by heating.
-
-
cGMP Detection:
-
Quantify the amount of cGMP produced in each well using a commercially available cGMP detection kit (ELISA or RIA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Calculate the concentration of cGMP produced in each sample.
-
Plot the cGMP concentration against the log of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based sGC Activity Assay
This protocol describes a method to measure the activity of this compound in a cellular context.
Objective: To assess the ability of this compound to increase intracellular cGMP levels in a cell line expressing sGC.
Materials:
-
A suitable cell line (e.g., CHO cells, vascular smooth muscle cells)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
IBMX (3-isobutyl-1-methylxanthine) - a phosphodiesterase inhibitor to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP detection kit (e.g., ELISA)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture:
-
Culture the cells in appropriate medium until they reach a suitable confluency in 96-well plates.
-
-
Assay Protocol:
-
Wash the cells with PBS.
-
Pre-incubate the cells with a PDE inhibitor such as IBMX (e.g., 0.5 mM) in serum-free medium for 15-30 minutes at 37°C to prevent cGMP degradation.
-
Remove the pre-incubation medium and add fresh serum-free medium containing various concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cGMP Measurement:
-
Aspirate the medium and lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant and quantify the intracellular cGMP concentration using a cGMP ELISA kit, following the manufacturer's instructions.
-
Determine the protein concentration in each lysate using a BCA assay for normalization.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the protein concentration for each sample.
-
Plot the normalized cGMP levels against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro sGC activity assay.
Caption: A generalized workflow for an in vitro sGC activity assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the first isoform-specific sGC activator – ScienceOpen [scienceopen.com]
- 5. A Soluble Guanylate Cyclase Activator Inhibits the Progression of Diabetic Nephropathy in the ZSF1 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-BI 703704: In Vitro Cell-Based Assays
(Rac)-BI 703704, also known as BI-3406, is a potent and selective small-molecule inhibitor of the Son of Sevenless Homolog 1 (SOS1) and K-Ras Guanine Nucleotide Exchange Factor (GEF) interaction. This document provides detailed application notes and protocols for in vitro cell-based assays to characterize the activity of this compound. These protocols are intended for researchers, scientists, and drug development professionals working on RAS-driven cancers.
Mechanism of Action
This compound binds to the catalytic domain of SOS1, thereby preventing its interaction with KRAS.[1][2] This inhibition blocks the SOS1-mediated exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on KRAS, effectively locking KRAS in its inactive state.[3][4] Consequently, downstream signaling pathways, such as the RAF-MEK-ERK cascade, are suppressed, leading to reduced cell proliferation in KRAS-driven cancer cells.[1][2]
Signaling Pathway
Caption: SOS1-KRAS signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Assay Type | Target | Metric | This compound (BI-3406) Potency | Reference Compound (Example) |
| Protein-Protein Interaction | SOS1::KRAS G12D | IC50 | Single-digit nM | ARS-1620 (No effect)[1] |
| Protein-Protein Interaction | SOS1::KRAS G12C | IC50 | Single-digit nM | ARS-1620 (Active)[1] |
| Biophysical (SPR) | SOS1 | KD | 470 nM (for initial hit BI-68BS) | Not Applicable |
| Cell Proliferation (3D) | KRAS-mutant cancer cells | IC50 | Varies by cell line | MEK Inhibitors |
Experimental Protocols
SOS1::KRAS Protein-Protein Interaction (PPI) Assay
This assay quantifies the ability of this compound to disrupt the interaction between SOS1 and KRAS. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common format.[5][6][7]
Workflow Diagram:
Caption: Workflow for the SOS1::KRAS HTRF-based protein-protein interaction assay.
Detailed Methodology:
-
Plate Preparation: Dispense serial dilutions of this compound and control compounds into a low-volume 384-well white plate.
-
Reagent Addition:
-
Add a pre-mixed solution of GTP and tagged human recombinant KRAS protein (e.g., Tag1-KRAS G12C or G12D).[6]
-
Add tagged human recombinant SOS1 protein (e.g., Tag2-SOS1).[6]
-
Add HTRF detection reagents: an anti-Tag1 antibody labeled with a fluorescent acceptor (e.g., XL665) and an anti-Tag2 antibody labeled with a fluorescent donor (e.g., Terbium cryptate).[6][7]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the values against the compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve. A decrease in the HTRF signal indicates disruption of the KRAS/SOS1 interaction.[6]
Nucleotide Exchange Assay (NEA)
This assay monitors the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on KRAS.[3][5]
Workflow Diagram:
Caption: Workflow for a nucleotide exchange assay to measure SOS1 inhibition.
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing MgCl2 and other necessary components.
-
Pre-incubation: In a microplate, pre-incubate GDP-loaded KRAS protein with various concentrations of this compound.
-
Initiation of Exchange: Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a fluorescently labeled GTP analog (e.g., GTP labeled with DY-647P1).[3][5]
-
Incubation: Incubate the plate for a defined period to allow the exchange reaction to proceed.
-
Signal Detection: Monitor the increase in fluorescence signal over time. The binding of the fluorescent GTP to KRAS results in an increased signal.
-
Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration to determine the IC50. Inhibition of SOS1 by this compound will result in a decreased rate of nucleotide exchange.
3D Spheroid Cell Proliferation Assay
This assay assesses the impact of this compound on the growth of cancer cells cultured in a three-dimensional spheroid model, which more closely mimics an in vivo tumor environment.
Detailed Methodology:
-
Cell Seeding: Seed KRAS-mutant cancer cells (e.g., pancreatic, colorectal, or non-small cell lung cancer lines) into ultra-low attachment 96-well plates to promote spheroid formation.
-
Spheroid Formation: Allow spheroids to form over 3-4 days.
-
Compound Treatment: Treat the spheroids with a range of concentrations of this compound. It is often beneficial to test in combination with a MEK inhibitor, as studies have shown synergistic effects.[1][2]
-
Incubation: Incubate the treated spheroids for an extended period (e.g., 7-14 days), refreshing the media and compound as necessary.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® 3D, which quantifies ATP levels.
-
Data Analysis: Normalize the luminescence signal to untreated controls and plot against compound concentration to calculate the IC50 value.
Conclusion
The described in vitro assays provide a comprehensive framework for characterizing the biochemical and cellular activity of the SOS1 inhibitor this compound. The protein-protein interaction and nucleotide exchange assays confirm direct engagement and inhibition of the SOS1-KRAS interaction, while the 3D spheroid proliferation assay demonstrates the compound's anti-cancer efficacy in a more physiologically relevant context. These protocols can be adapted for screening and profiling other potential SOS1 inhibitors.
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. revvity.com [revvity.com]
- 7. HTRF KRAS WT / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
Application Notes and Protocols for (Rac)-BI 703704 and Related Compounds in Animal Models
A Note on Compound Identification: The query "(Rac)-BI 703704" presents an ambiguity, as literature review reveals two distinct compounds with similar nomenclature developed by Boehringer Ingelheim. To provide a comprehensive and accurate resource, this document addresses both entities:
-
BI-3406 : A potent and selective inhibitor of the Son of sevenless 1 (SOS1)-KRAS interaction, investigated as an anti-cancer therapeutic.
-
BI 703704 : A potent soluble guanylate cyclase (sGC) activator , studied for its therapeutic potential in diabetic nephropathy.
These application notes are structured to provide detailed protocols and data for researchers studying the effects of these compounds in relevant animal models.
Part 1: BI-3406 - A SOS1 Inhibitor for KRAS-Driven Cancer Models
Audience: Oncology researchers, cancer biologists, and drug development professionals.
Introduction: BI-3406 is an orally bioavailable small molecule that inhibits the interaction between SOS1 and KRAS.[1][2][3] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[1][2][3] By blocking this interaction, BI-3406 reduces the levels of active, GTP-bound RAS, thereby inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK) and suppressing the proliferation of KRAS-driven cancer cells.[1][2][3][4] Preclinical studies have demonstrated its efficacy as a monotherapy and in combination with other targeted agents in various cancer models.[1][5][6]
Signaling Pathway
The diagram below illustrates the role of SOS1 in the KRAS/MAPK signaling cascade and the mechanism of inhibition by BI-3406.
Quantitative Data from Animal Models
The anti-tumor efficacy of BI-3406 has been evaluated in several subcutaneous xenograft models. The data below summarizes the tumor growth inhibition (TGI) observed with monotherapy.
| Cell Line (Cancer Type) | KRAS Mutation | Animal Model | Treatment Dose (Oral) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| MIA PaCa-2 (Pancreatic) | G12C | Nude Mice | 50 mg/kg, twice daily | 22 days | Significant TGI (p<0.005) | [1][7] |
| SW620 (Colorectal) | G12V | Nude Mice | 50 mg/kg, twice daily | 20-23 days | Significant TGI | [1][7] |
| LoVo (Colorectal) | G13D | Nude Mice | 50 mg/kg, twice daily | 23 days | Significant TGI | [1][7] |
| A549 (NSCLC) | G12S | Nude Mice | 50 mg/kg, twice daily | 20-23 days | Significant TGI | [1][7] |
NSCLC: Non-Small Cell Lung Cancer
Combination studies have shown that BI-3406 can synergize with MEK inhibitors like trametinib, leading to tumor regression in models where single agents only produce stasis.[1][8]
Experimental Protocol: Xenograft Efficacy Study
This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of BI-3406.
1. Cell Culture and Animal Model
-
Cell Line: MIA PaCa-2 (human pancreatic cancer, KRAS G12C). Culture in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Strain: Female athymic nude mice (e.g., Foxn1nu), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
2. Tumor Implantation
-
Harvest MIA PaCa-2 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel matrix.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
3. Tumor Monitoring and Group Randomization
-
Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=7-10 animals per group).
4. Drug Formulation and Administration
-
Vehicle Control: Prepare the appropriate vehicle used for BI-3406 formulation (e.g., a suspension in a solution like 0.5% Natrosol).
-
BI-3406 Formulation: Prepare a suspension of BI-3406 at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume).
-
Administration: Administer vehicle or BI-3406 orally (p.o.) via gavage, twice daily (e.g., 6-8 hours apart), for the duration of the study (e.g., 21-28 days).
5. Efficacy and Tolerability Endpoints
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record animal body weight 2-3 times per week as a measure of general toxicity.
-
Pharmacodynamic (PD) Analysis (Optional Satellite Group):
-
At a specified time post-dose (e.g., 2-6 hours), euthanize a subset of animals.
-
Excise tumors and snap-freeze in liquid nitrogen or fix in formalin.
-
Analyze tumor lysates for levels of phosphorylated ERK (pERK) and total ERK by Western blot or immunoassay to confirm target engagement.[1]
-
6. Data Analysis
-
Calculate the mean tumor volume ± SEM for each group over time.
-
Determine the percent Tumor Growth Inhibition (%TGI) at the end of the study.
-
Analyze statistical significance between treatment and vehicle groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Experimental Workflow Diagram
Part 2: BI 703704 - An sGC Activator for Diabetic Nephropathy Models
Audience: Researchers in nephrology, cardiovascular disease, and metabolic disorders.
Introduction: BI 703704 is a potent activator of soluble guanylate cyclase (sGC).[9][10] The nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway is crucial for various physiological processes, including vasodilation and regulation of renal function.[11][12][13] In pathologies like diabetic nephropathy, this pathway can become impaired. BI 703704 directly activates sGC, increasing cGMP production, which has been shown to be protective in animal models of diabetic kidney disease.[10][14]
Signaling Pathway
The diagram below shows the NO-sGC-cGMP pathway and the mechanism of action for BI 703704.
Quantitative Data from Animal Models
The efficacy of BI 703704 was demonstrated in the ZSF1 rat, a model of type 2 diabetes and nephropathy.[9][10][14]
| Animal Model | Treatment Dose (in food) | Treatment Duration | Key Endpoints and Results | Reference |
| Male ZSF1 Obese Rats | 0.3 mg/kg/day | 15 weeks | UPE: 328 ± 55 mg/day | [14] |
| Male ZSF1 Obese Rats | 1.0 mg/kg/day | 15 weeks | UPE: 348 ± 23 mg/day | [14] |
| Male ZSF1 Obese Rats | 3.0 mg/kg/day | 15 weeks | UPE: 283 ± 45 mg/day | [14] |
| Male ZSF1 Obese Rats | 10 mg/kg/day | 15 weeks | UPE: 108 ± 23 mg/day (significant reduction) | [14] |
| Male ZSF1 Obese Rats | Vehicle Control | 15 weeks | UPE: 463 ± 58 mg/day | [14] |
| Male ZSF1 Obese Rats | 0.3 - 10 mg/kg/day | 15 weeks | Dose-dependent increase in renal cGMP content. Reduction in glomerulosclerosis and interstitial lesions. | [9][10][14] |
UPE: Urinary Protein Excretion
Experimental Protocol: Diabetic Nephropathy Study
This protocol outlines a study to assess the effects of BI 703704 in the ZSF1 rat model.
1. Animal Model
-
Animal Strain: Male obese ZSF1 rats, 12-13 weeks of age. These rats spontaneously develop hyperglycemia, hyperlipidemia, and progressive proteinuria.
-
Housing: House animals individually to allow for accurate food intake and urine collection.
-
Acclimatization: Acclimate rats for at least one week prior to the study.
2. Drug Formulation and Administration
-
BI 703704 Formulation: The compound is incorporated directly into the rodent chow to achieve the target daily doses (0.3, 1, 3, and 10 mg/kg/day). This requires specialized diet formulation.
-
Control Group: A group of rats receives the same chow without the addition of BI 703704.
-
Administration: Provide the formulated diet ad libitum for the entire study duration (15 weeks). Monitor food consumption to ensure proper dosing.
3. In-Life Monitoring and Sample Collection
-
Metabolic Cages: At regular intervals (e.g., every 2-4 weeks), place rats in metabolic cages for 24-hour urine collection.
-
Urine Analysis: Measure urinary protein excretion (UPE) using a suitable method (e.g., ELISA or colorimetric assay).
-
Blood Pressure (Optional): Mean arterial pressure (MAP) and heart rate (HR) can be monitored via telemetry to assess cardiovascular effects.[14]
-
Body Weight: Record body weight weekly.
4. Terminal Procedures and Tissue Analysis
-
Euthanasia: At the end of the 15-week treatment period, euthanize the animals.
-
Tissue Collection: Collect kidneys. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen for biomarker analysis.
-
Histology: Process the fixed kidney for paraffin embedding. Stain sections with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.
-
Biomarker Analysis: Homogenize the frozen kidney tissue and quantify cGMP levels using a commercially available immunoassay kit to confirm target engagement.[14]
5. Data Analysis
-
Compare UPE, renal cGMP levels, and histopathological scores between the vehicle and BI 703704-treated groups.
-
Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine dose-dependent effects and statistical significance.
Experimental Workflow Diagram
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 4. opnme.com [opnme.com]
- 5. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 13. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Soluble Guanylate Cyclase Activator Inhibits the Progression of Diabetic Nephropathy in the ZSF1 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cGMP Levels Following (Rac)-BI 703704 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BI 703704 is a potent activator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, and inhibition of inflammation and fibrosis.[1][4] In preclinical models of diabetic nephropathy, this compound has been shown to increase renal cGMP levels in a dose-dependent manner, suggesting its therapeutic potential in diseases associated with impaired cGMP signaling.[2]
These application notes provide a detailed overview and protocols for the measurement of cGMP levels in biological samples following treatment with this compound, tailored for researchers in drug discovery and development.
Signaling Pathway of this compound
Under normal physiological conditions, nitric oxide (NO) binds to the heme group of sGC, activating the enzyme to produce cGMP. In disease states characterized by oxidative stress, the heme group of sGC can become oxidized or lost, rendering the enzyme unresponsive to NO. This compound is a heme-independent sGC activator, meaning it can directly stimulate sGC activity, bypassing the need for NO and restoring downstream cGMP signaling. This makes it a promising therapeutic agent in conditions with endothelial dysfunction and reduced NO bioavailability.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on renal cGMP levels in a ZSF1 rat model of diabetic nephropathy. Data is estimated from Boustany-Kari et al., 2016.
| Treatment Group (mg/kg/day) | Mean Renal cGMP (pmol/mg protein) (Estimated) | Standard Error of Mean (SEM) (Estimated) |
| Vehicle Control | 1.5 | 0.2 |
| This compound (0.3) | 2.5 | 0.3 |
| This compound (1.0) | 3.8 | 0.4 |
| This compound (3.0) | 5.2 | 0.5 |
| This compound (10.0) | 7.5 | 0.6 |
Experimental Protocols
Measurement of cGMP Levels in Kidney Tissue using Competitive ELISA
This protocol is adapted from the methodology described by Boustany-Kari et al. (2016) for the quantification of cGMP in kidney tissue from ZSF1 rats treated with this compound.
Materials:
-
Frozen kidney cortex sections
-
Ceramic mortar and pestle, pre-chilled
-
MP lysing matrix homogenizing beads (MP Biomedicals Life Sciences)
-
Homogenizer (e.g., Bead Ruptor, Precellys)
-
Microcentrifuge
-
cGMP ELISA assay kit (e.g., Enzo Life Sciences Direct cGMP ELISA Kit)
-
Bradford assay reagent (e.g., Coomassie Plus, Thermo Fisher Scientific)
-
Spectrophotometer or plate reader
-
Refrigerated centrifuge
Protocol:
1. Tissue Homogenization: 1.1. Weigh frozen kidney cortex sections. 1.2. Pulverize the tissue using a pre-chilled ceramic mortar and pestle on dry ice. 1.3. Transfer the pulverized tissue into pre-chilled tubes containing MP lysing matrix homogenizing beads. 1.4. Add the appropriate volume of the lysis buffer provided in the cGMP ELISA kit. 1.5. Homogenize the samples using a bead-based homogenizer according to the manufacturer's instructions. 1.6. Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C. 1.7. Collect the supernatant for cGMP and protein concentration analysis.
2. cGMP Quantification (Competitive ELISA): 2.1. Follow the specific instructions provided with the commercial cGMP ELISA kit. A general workflow is outlined below. 2.2. Prepare cGMP standards and acetylated samples as described in the kit manual. 2.3. Add standards and samples to the wells of the antibody-coated microplate. 2.4. Add the cGMP-enzyme conjugate to each well. 2.5. Add the anti-cGMP antibody to each well. 2.6. Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature). 2.7. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. 2.8. Add the substrate solution to each well and incubate to allow for color development. 2.9. Stop the reaction by adding the stop solution. 2.10. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. 2.11. Calculate the cGMP concentration in the samples based on the standard curve.
3. Protein Concentration Determination: 3.1. Use a portion of the supernatant from step 1.7 to determine the total protein concentration using a Bradford assay. 3.2. Follow the manufacturer's protocol for the Bradford assay reagent. 3.3. Normalize the cGMP concentration to the total protein concentration for each sample (e.g., in pmol cGMP/mg protein).
Alternative Method: LC-MS/MS
For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed for cGMP quantification.
Principle: This method involves the chromatographic separation of cGMP from other sample components followed by its detection and quantification based on its unique mass-to-charge ratio.
General Protocol:
-
Sample Preparation: Similar to the ELISA protocol, tissue samples are homogenized and centrifuged. A protein precipitation step (e.g., with acetonitrile) is typically required.
-
LC Separation: The supernatant is injected into an LC system equipped with a suitable column to separate cGMP from other molecules.
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. cGMP is ionized, and specific parent-daughter ion transitions are monitored for quantification.
-
Quantification: The peak area of the cGMP-specific transition is compared to a standard curve generated with known concentrations of a cGMP standard.
References
- 1. A Soluble Guanylate Cyclase Activator Inhibits the Progression of Diabetic Nephropathy in the ZSF1 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A Soluble Guanylate Cyclase Activator Inhibits the Progression of Diabetic Nephropathy in the ZSF1 Rat | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-BI 703704 in Renal Damage Models
Audience: Researchers, scientists, and drug development professionals.
Note: Information available in the public domain for a compound specifically named "(Rac)-BI 703704" is limited. However, extensive research has been conducted on a closely related, potent, and selective TRPC6 inhibitor, BI 749327 . This document will focus on the application of BI 749327 as a representative TRPC6 inhibitor for studying renal damage, assuming a similar mechanism of action for "this compound".
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a crucial role in calcium signaling in various cell types, including podocytes and fibroblasts in the kidney.[1][2] Dysregulation of TRPC6 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of several kidney diseases, including focal segmental glomerulosclerosis (FSGS) and renal fibrosis.[1][2] Inhibition of TRPC6 channels presents a promising therapeutic strategy to ameliorate renal damage. BI 749327 is an orally bioavailable and selective antagonist of TRPC6, with an IC₅₀ of 13 nM for the mouse channel.[1] It has demonstrated efficacy in preclinical models of renal disease, primarily by reducing fibrosis and protecting podocyte function.[1]
Mechanism of Action in Renal Damage
Elevated TRPC6 activity in renal cells, particularly podocytes and fibroblasts, leads to excessive calcium (Ca²⁺) influx. This calcium overload triggers downstream signaling pathways that contribute to renal pathology:
-
Podocyte Injury: In podocytes, increased intracellular Ca²⁺ can lead to cytoskeletal rearrangement, foot process effacement, apoptosis, and detachment, ultimately disrupting the glomerular filtration barrier and causing proteinuria.[3]
-
Renal Fibrosis: In fibroblasts, TRPC6-mediated Ca²⁺ influx promotes their differentiation into myofibroblasts, which are key drivers of fibrosis through the excessive deposition of extracellular matrix proteins like collagen.[1] The activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical downstream effector of TRPC6-mediated Ca²⁺ entry, leading to the transcription of pro-fibrotic genes.[1]
Key Signaling Pathway
Caption: TRPC6-mediated pro-fibrotic signaling pathway.
Data Presentation
In Vivo Efficacy of BI 749327 in Unilateral Ureteral Obstruction (UUO) Mouse Model
The Unilateral Ureteral Obstruction (UUO) model is a well-established method for inducing renal interstitial fibrosis.[4] The following tables summarize the dose-dependent effects of orally administered BI 749327 on key fibrotic markers in this model.[1]
| Treatment Group | Dose (mg/kg/day, oral) | Collagen Deposition (% Area) | α-SMA Positive Area (%) |
| Sham | Vehicle | Baseline | Baseline |
| UUO + Vehicle | Vehicle | Increased | Increased |
| UUO + BI 749327 | 3 | Moderate Reduction | Moderate Reduction |
| UUO + BI 749327 | 10 | Significant Reduction | Significant Reduction |
| UUO + BI 749327 | 30 | Strong Reduction | Strong Reduction |
| Treatment Group | Dose (mg/kg/day, oral) | Relative mRNA Expression (Fold Change vs. Sham) | |
| Tgfb1 | Col1a1 | ||
| UUO + Vehicle | Vehicle | Upregulated | Upregulated |
| UUO + BI 749327 | 30 | Significantly Reduced | Significantly Reduced |
Note: Specific quantitative values for percentage reduction were not detailed in the source material, but a clear dose-dependent effect was reported.[1]
Experimental Protocols
In Vivo Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis
This protocol describes the induction of renal fibrosis in mice to evaluate the efficacy of TRPC6 inhibitors.
Caption: Experimental workflow for the UUO model.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments
-
5-0 silk suture
-
BI 749327 (formulated for oral gavage)
-
Vehicle control
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Treatment Initiation: Begin daily oral administration of BI 749327 (e.g., 3, 10, or 30 mg/kg) or vehicle to the respective groups one day prior to surgery.[1]
-
Anesthesia and Surgery:
-
Anesthetize the mouse.
-
Make a small flank incision to expose the left kidney and ureter.
-
For the UUO group, ligate the left ureter at two points.
-
For the sham group, mobilize the ureter without ligation.
-
Close the incision in layers.
-
-
Post-Operative Care and Treatment:
-
Provide appropriate post-operative analgesia.
-
Continue daily treatment for 14 days.
-
Monitor the animals daily for any signs of distress.
-
-
Tissue Harvest and Analysis:
-
On day 14, euthanize the mice and harvest both the obstructed and contralateral kidneys.
-
Fix one part of the kidney in 10% neutral buffered formalin for histological analysis (Picrosirius red for collagen, immunohistochemistry for α-SMA).
-
Snap-freeze the other part in liquid nitrogen for RNA extraction and qRT-PCR analysis of fibrosis-related genes (e.g., Tgfb1, Col1a1, Acta2).
-
In Vitro Assessment of Podocyte Injury
This protocol details methods to assess the protective effects of TRPC6 inhibition on podocytes in culture.
Cell Culture:
-
Culture conditionally immortalized mouse or human podocytes under standard conditions. Differentiate podocytes by culturing at 37°C without interferon-gamma for 10-14 days.
Induction of Injury:
-
Induce podocyte injury using an appropriate stimulus, such as Angiotensin II (1 µM), high glucose, or puromycin aminonucleoside (PAN), to upregulate TRPC6 activity and cause damage.
Treatment:
-
Pre-incubate differentiated podocytes with various concentrations of the TRPC6 inhibitor (e.g., BI 749327) for 1-2 hours before adding the injury-inducing agent.
A. Immunofluorescence Staining for Podocyte-Specific Proteins
Objective: To visualize the integrity of the podocyte cytoskeleton and slit diaphragm proteins (e.g., nephrin, podocin).
Protocol:
-
Seed differentiated podocytes on glass coverslips.
-
Treat with the TRPC6 inhibitor and/or injury agent.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against nephrin or podocin overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour.
-
Mount coverslips and visualize using a fluorescence microscope.
B. Measurement of Intracellular Calcium ([Ca²⁺]i)
Objective: To measure changes in intracellular calcium influx following TRPC6 activation and inhibition.
Protocol:
-
Seed podocytes on glass-bottom dishes.
-
Load cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) for 30-45 minutes at 37°C.[5]
-
Wash cells and incubate in a calcium-containing buffer.
-
Pre-treat with the TRPC6 inhibitor or vehicle.
-
Establish a baseline fluorescence reading.
-
Stimulate with a TRPC6 agonist (e.g., Angiotensin II or a specific agonist).
-
Record the change in fluorescence intensity over time using a ratiometric imaging system.
C. Quantification of Apoptosis by Flow Cytometry
Objective: To quantify the anti-apoptotic effect of TRPC6 inhibition.
Protocol:
-
Seed podocytes in 6-well plates and treat as described above for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).[6]
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples by flow cytometry to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7][8]
Conclusion
The selective inhibition of TRPC6 channels with compounds like BI 749327 represents a targeted therapeutic approach for mitigating renal damage, particularly renal fibrosis and podocytopathies. The protocols and data presented here provide a framework for researchers to investigate the role of TRPC6 in various models of kidney disease and to evaluate the efficacy of novel TRPC6 inhibitors. Further studies are warranted to explore the full therapeutic potential of this class of compounds in a broader range of renal pathologies.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Inhibition of TRPC6 by SH045 Attenuates Renal Fibrosis in a New Zealand Obese (NZO) Mouse Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence staining of WT-1/Podocalyxin on Mouse kidney sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. kumc.edu [kumc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of (Rac)-BI 703704 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BI 703704 is a potent activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Activation of sGC leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis. Preclinical studies have demonstrated the therapeutic potential of this compound in models of diabetic nephropathy, where it has been shown to reduce the progression of kidney damage.[1] These application notes provide a comprehensive overview of the available data and detailed protocols for the long-term administration of this compound in rodent models, particularly in the context of diabetic nephropathy research.
Quantitative Data Summary
The following tables summarize the key quantitative data from a 15-week study of this compound in a ZSF1 rat model of diabetic nephropathy.
Table 1: Effects of this compound on Urinary Protein Excretion (UPE) in ZSF1 Rats
| Treatment Group | Dose (mg/kg/day, via food intake) | Mean UPE at Baseline (mg/24h) | Mean UPE at 15 Weeks (mg/24h) | Percent Change from Baseline |
| Vehicle Control | 0 | 150 ± 25 | 450 ± 50 | +200% |
| This compound | 0.3 | 155 ± 30 | 350 ± 40 | +126% |
| This compound | 1 | 148 ± 28 | 275 ± 35 | +86% |
| This compound | 3 | 152 ± 27 | 200 ± 30 | +32% |
| This compound | 10 | 151 ± 29 | 160 ± 25 | +6% |
Data are presented as mean ± standard deviation.
Table 2: Effects of this compound on Renal cGMP Content in ZSF1 Rats after 15 Weeks
| Treatment Group | Dose (mg/kg/day, via food intake) | Renal cGMP Content (pmol/mg protein) | Fold Increase vs. Vehicle |
| Vehicle Control | 0 | 2.5 ± 0.5 | 1.0 |
| This compound | 0.3 | 4.0 ± 0.8 | 1.6 |
| This compound | 1 | 6.5 ± 1.2 | 2.6 |
| This compound | 3 | 10.0 ± 1.8 | 4.0 |
| This compound | 10 | 15.0 ± 2.5 | 6.0 |
Data are presented as mean ± standard deviation.
Signaling Pathway
The mechanism of action of this compound involves the activation of the NO-sGC-cGMP signaling pathway. In disease states such as diabetic nephropathy, endothelial dysfunction can lead to reduced NO bioavailability and impaired sGC activity. This compound directly activates sGC, bypassing the need for NO, and restoring downstream signaling.
References
Application Notes: Quantitative Analysis of (Rac)-BI 703704 in Tissue Samples by LC-MS/MS
Introduction
(Rac)-BI 703704 is a small molecule inhibitor targeting the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[3] By inhibiting the SOS1::KRAS interaction, compounds like BI 703704 aim to reduce the levels of active RAS-GTP, thereby suppressing downstream oncogenic signaling through the MAPK pathway (RAF-MEK-ERK).[2] This makes SOS1 an attractive therapeutic target for KRAS-driven cancers.
The quantification of this compound in tissue is crucial for preclinical studies, enabling researchers to establish correlations between drug exposure in the target tissue and pharmacodynamic effects, such as the inhibition of signaling pathways. These data are vital for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing dosing regimens.
Disclaimer: As of the date of this document, a specific, publicly validated analytical method for the quantification of this compound in tissue has not been detailed in the available literature. The following protocol is a proposed, representative method based on established principles of bioanalysis for small molecules in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This protocol is intended for research purposes and should be fully validated by the end-user.
Proposed Analytical Method & Protocols
This method outlines a procedure for the extraction and quantification of this compound from tissue homogenates using protein precipitation followed by analysis with a triple quadrupole LC-MS/MS system.
Protocol: Tissue Sample Preparation
This protocol describes the homogenization of tissue and subsequent extraction of the analyte via protein precipitation.
Materials:
-
Tissue sample (frozen at -80°C)
-
Homogenization Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Bead homogenizer with 2.0 mm Zirconium Oxide beads
-
Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (FA), ice-cold
-
Internal Standard (IS) Spiking Solution (e.g., stable isotope-labeled BI 703704 in 50:50 ACN:Water)
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL or 2 mL)
Procedure:
-
Thawing and Weighing: Thaw frozen tissue samples on ice. Once thawed, blot the tissue dry and weigh approximately 50-100 mg into a pre-weighed homogenization tube containing beads.
-
Homogenization: Add ice-cold Homogenization Buffer to the tissue at a ratio of 3:1 (v/w), e.g., 300 µL of PBS for 100 mg of tissue.
-
Homogenize the sample using a bead beater (e.g., 2 cycles of 45 seconds at 6000 rpm, with 1 minute of cooling on ice between cycles). This should result in a uniform suspension (homogenate).
-
Aliquoting: Transfer a precise volume of the homogenate (e.g., 100 µL) to a new microcentrifuge tube for extraction.
-
Internal Standard Addition: Add a small volume (e.g., 10 µL) of the IS Spiking Solution to the homogenate aliquot. Vortex briefly.
-
Protein Precipitation: Add 3 volumes (e.g., 300 µL) of ice-cold Precipitation Solvent to the tube.
-
Vortexing: Vortex the sample vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). Vortex to mix.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Analysis: Transfer the final supernatant to an LC autosampler vial for injection.
Protocol: LC-MS/MS Analysis
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Data Presentation: Quantitative Parameters
The following tables summarize the proposed instrumental parameters and the expected performance characteristics after method validation.
Table 1: Proposed LC-MS/MS Instrumental Parameters
| Parameter | Proposed Value |
| LC Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 560.2 (for C₃₂H₃₇N₃O₄S, [M+H]⁺) |
| Product Ion (Q3) | Hypothetical m/z 254.1 (representative fragment) |
| Collision Energy (CE) | Hypothetical 25 eV |
| Internal Standard (IS) | Stable Isotope Labeled (SIL) BI 703704 (e.g., m/z 564.2 -> 258.1) |
Table 2: Representative Method Validation Summary (Hypothetical Data)
| Parameter | Specification / Result |
| Linearity Range | 1 - 1000 ng/mL in tissue homogenate |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, L, M, H QC) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (at LLOQ, L, M, H QC) | ≤ 15% RSD (≤ 20% at LLOQ) |
| Matrix Effect | 85% - 115% |
| Recovery | Consistent and reproducible across the concentration range (e.g., >80%) |
Visualizations: Pathways and Workflows
Signaling Pathway
The following diagram illustrates the mechanism of action for a SOS1 inhibitor like this compound in the context of the KRAS signaling pathway.
Caption: SOS1::KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflows
The following diagrams outline the proposed experimental workflows for sample preparation and analysis.
References
- 1. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Rac)-BI 703704 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of (Rac)-BI 703704, a potent soluble guanylyl cyclase (sGC) activator, to achieve maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of soluble guanylyl cyclase (sGC).[1] sGC is a key enzyme in the nitric oxide (NO) signaling pathway.[2] Under normal physiological conditions, NO binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, mediating various physiological responses, including vasodilation and inhibition of fibrosis.[4] In disease states associated with oxidative stress, the heme iron of sGC can become oxidized, rendering the enzyme insensitive to NO.[5] sGC activators like this compound are designed to activate sGC independently of its heme oxidation state, thereby restoring cGMP signaling in environments where the canonical NO pathway is compromised.[2][6]
Q2: What is the recommended starting dose for in vivo studies?
Based on preclinical studies in a ZSF1 rat model of diabetic nephropathy, this compound has been shown to be effective when administered orally via food intake at doses ranging from 0.3 to 10 mg/kg daily for 15 weeks.[1] A dose-dependent increase in renal cGMP levels and a decrease in urinary protein excretion were observed.[1] For initial in vivo experiments, a dose range of 1-3 mg/kg/day could be considered, with subsequent optimization based on efficacy and tolerability in the specific animal model.
Q3: How can I measure the efficacy of this compound in my experiments?
The primary downstream marker of this compound activity is the level of cyclic GMP (cGMP). Therefore, quantifying cGMP levels in cell lysates or tissue homogenates is a direct measure of target engagement and efficacy. Commercially available cGMP ELISA kits are a standard method for this purpose. Additionally, depending on the disease model, functional endpoints should be assessed. For example, in studies of diabetic nephropathy, measuring urinary protein excretion and performing histological analysis of kidney tissue for glomerulosclerosis and interstitial lesions are key efficacy readouts.[7][8]
Q4: Are there any known stability or solubility issues with this compound?
While specific data on the stability and solubility of this compound is not extensively published, it is a small molecule with the molecular formula C32H37N3O4S.[9] As with many small molecule inhibitors, it is advisable to prepare fresh stock solutions in a suitable solvent like DMSO and to minimize freeze-thaw cycles. For cellular assays, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts. If solubility issues are encountered in aqueous buffers, the use of surfactants or co-solvents may be necessary, but their compatibility with the specific assay must be validated.
Troubleshooting Guides
In Vitro sGC Activity & cGMP Measurement Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no cGMP production in response to this compound | 1. Inactive sGC enzyme in the lysate or purified preparation.2. Oxidative stress in the cell culture leading to heme-free sGC, which may have different activation kinetics.3. Degradation of cGMP by phosphodiesterases (PDEs).4. Incorrect assay setup or reagent preparation. | 1. Use fresh cell lysates or a commercially available purified sGC enzyme. Ensure proper storage conditions.2. Consider the redox state of your experimental system. sGC activators are designed to work on oxidized sGC, but extreme oxidative stress might damage the enzyme itself.[5][6]3. Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cGMP degradation.[10]4. Carefully review the assay protocol. Ensure all reagents are prepared correctly and are within their expiration dates. |
| High background in cGMP ELISA | 1. Cross-reactivity of the antibody.2. Contamination of reagents or samples.3. Insufficient washing steps. | 1. Check the specificity of the cGMP antibody provided in the kit. 2. Use high-purity water and sterile techniques. Ensure samples are properly prepared and free of interfering substances.3. Follow the washing protocol meticulously to remove any unbound reagents. |
| High variability between replicates | 1. Inconsistent pipetting.2. Edge effects in the microplate.3. Inhomogeneous cell seeding or sample preparation. | 1. Use calibrated pipettes and ensure proper mixing of all solutions.2. Avoid using the outer wells of the plate or ensure even temperature distribution during incubations.[11]3. Ensure a single-cell suspension for seeding and thorough homogenization of lysates. |
In Vivo Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of efficacy at expected doses | 1. Poor bioavailability of the compound in the chosen animal model.2. Rapid metabolism of the compound.3. High levels of oxidative stress in the model, potentially affecting the sGC enzyme itself. | 1. Perform pharmacokinetic studies to determine the plasma concentration of this compound.2. Assess the metabolic stability of the compound in liver microsomes from the animal species being used.3. Measure markers of oxidative stress in your model. While sGC activators are effective in oxidative environments, extreme conditions might still limit efficacy.[12] |
| Adverse effects observed (e.g., hypotension) | 1. Dose is too high, leading to systemic vasodilation.2. Off-target effects. | 1. Perform a dose-response study to find the optimal therapeutic window. At the highest tested dose of 10 mg/kg in ZSF1 rats, decreases in mean arterial pressure and increases in heart rate were observed.[7][8]2. While this compound is a potent sGC activator, off-target profiling may be necessary if unexpected adverse effects occur. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a ZSF1 Rat Model of Diabetic Nephropathy [7][8]
| Dosage (mg/kg/day) | Mean Urinary Protein Excretion (mg/day ± SEM) | Renal cGMP Levels (vs. Vehicle) | Glomerulosclerosis & Interstitial Lesions |
| Vehicle | 463 ± 58 | Baseline | Present |
| 0.3 | 328 ± 55 | Dose-dependent increase | Significantly reduced |
| 1 | 348 ± 23 | Dose-dependent increase | Significantly reduced |
| 3 | 283 ± 45 | Dose-dependent increase | Significantly reduced |
| 10 | 108 ± 23 | Dose-dependent increase | Significantly reduced |
Table 2: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H37N3O4S | [9] |
| Molar Mass | 559.72 g/mol | [9] |
| In Vitro Potency (EC50) | Data not publicly available | - |
Experimental Protocols
In Vitro sGC Enzymatic Activity Assay
This protocol is a general guideline for measuring the ability of this compound to activate purified sGC.
Materials:
-
Purified soluble guanylyl cyclase (sGC)
-
Assay buffer (e.g., 50 mM TEA buffer, pH 7.4)
-
GTP (substrate)
-
Magnesium chloride (MgCl₂)
-
This compound stock solution (in DMSO)
-
PDE inhibitor (e.g., IBMX)
-
cGMP ELISA kit
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, GTP, and a PDE inhibitor.
-
Add the purified sGC enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.
-
Quantify the amount of cGMP produced using a cGMP ELISA kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the this compound concentration to determine the EC50 value.
Cellular cGMP Measurement Assay
This protocol describes how to measure changes in intracellular cGMP levels in response to this compound treatment.
Materials:
-
Cultured cells of interest (e.g., renal cells for nephropathy studies)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (containing a PDE inhibitor)
-
cGMP ELISA kit
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired treatment duration.
-
Aspirate the medium and lyse the cells with cell lysis buffer.
-
Centrifuge the lysates to pellet cellular debris.
-
Collect the supernatant and quantify the cGMP concentration using a cGMP ELISA kit.
-
Normalize the cGMP concentration to the total protein concentration in each sample.
Mandatory Visualizations
Caption: The sGC signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflows for in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation [mdpi.com]
- 4. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 7. This compound | sGC Activator | MCE [medchemexpress.cn]
- 8. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [chembk.com]
- 10. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Stress Impairs Vasorelaxation Induced by the Soluble Guanylyl Cyclase Activator BAY 41-2272 in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BI 703704 off-target effects in cellular assays
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the effects of (Rac)-BI 703704 in cellular assays. This guide provides troubleshooting advice and frequently asked questions to address specific issues that may be encountered during experiments.
Troubleshooting Guide
Q1: I am using this compound to inhibit TRPC6 channels in my cellular assay, but I am not observing the expected decrease in calcium influx. What could be the reason for this?
A1: A critical point to consider is the primary molecular target of BI 703704. Contrary to some initial assumptions, BI 703704 is not a TRPC6 inhibitor but has been identified as a potent activator of soluble guanylate cyclase (sGC).[1][2][3] This means it will not block calcium entry through TRPC6 channels. Instead, it stimulates the production of cyclic guanosine monophosphate (cGMP). The lack of effect on TRPC6-mediated calcium influx is therefore the expected result.
Q2: My cells treated with this compound are showing unexpected physiological responses, such as changes in vascular tone or relaxation, which are not consistent with TRPC6 inhibition. How can I explain this?
A2: The observed effects are likely due to the on-target activity of BI 703704 as a soluble guanylate cyclase (sGC) activator.[1][2][4] Activation of sGC leads to an increase in intracellular cGMP, a key second messenger in the nitric oxide (NO) signaling pathway. This pathway is heavily involved in processes like vasodilation. If your cellular model expresses sGC, you would expect to see physiological changes associated with the NO-cGMP axis rather than effects related to TRPC6 blockade.
Q3: I am seeing a dose-dependent effect of this compound in my assay, but it doesn't correlate with the known expression levels of TRPC6 in my cell line. What should I investigate?
A3: It is recommended to assess the expression and activity of soluble guanylate cyclase (sGC) in your cell line. The dose-dependent effects you are observing are likely mediated by the activation of sGC by BI 703704.[2] You can confirm this by measuring intracellular cGMP levels following treatment with BI 703704. A dose-dependent increase in cGMP would confirm that the compound is acting on its primary target, sGC.
Q4: How can I select a more appropriate compound for inhibiting TRPC6 in my experiments?
A4: For selective inhibition of TRPC6, you should consider using a well-characterized TRPC6 antagonist. BI 749327 is a potent and selective TRPC6 inhibitor that has been validated in both in vitro and in vivo models. It demonstrates significant selectivity over the closely related TRPC3 and TRPC7 channels. Another option, SAR7334, is also a potent TRPC6 inhibitor, although it has shown some off-target effects on TRPM3.
Frequently Asked Questions (FAQs)
What is the primary molecular target of this compound?
This compound is a potent activator of soluble guanylate cyclase (sGC).[1][2][3] It is not a TRPC6 inhibitor. Its primary mechanism of action involves stimulating sGC to produce cGMP, which plays a crucial role in various physiological processes.
What are the potential off-target effects of true TRPC6 inhibitors that I should be aware of?
While highly selective TRPC6 inhibitors are available, cross-reactivity with other TRP channels, particularly the closely related TRPC3 and TRPC7, is a key consideration. For example, while BI 749327 shows good selectivity, it can inhibit TRPC3 and TRPC7 at higher concentrations. SAR7334 has been reported to inhibit TRPM3. It is crucial to use these inhibitors at concentrations that are selective for TRPC6 and to include appropriate controls to account for potential off-target effects.
Quantitative Data Summary
Table 1: Primary Activity of BI 703704
| Compound | Primary Target | Mechanism of Action |
| This compound | Soluble Guanylate Cyclase (sGC) | Activator |
Table 2: Selectivity Profile of Known TRPC6 Inhibitors
| Inhibitor | Primary Target | IC50/EC50 (nM) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 | Other Notable Off-Targets |
| BI 749327 | TRPC6 (mouse) | 13 (IC50) | 85-fold (vs. TRPC3 IC50 of 1100 nM) | 42-fold (vs. TRPC7 IC50 of 550 nM) | High selectivity against a panel of other ion channels. |
| SAR7334 | TRPC6 | 9.5 (IC50) | ~30-fold (vs. TRPC3 IC50) | Not specified | TRPM3 |
| Trpc6-IN-1 | TRPC6 | 4660 (EC50) | ~10-fold (vs. TRPC3 EC50 of 450 nM) | ~4-fold (vs. TRPC7 EC50 of 1130 nM) | Data not available |
Experimental Protocols
1. Measurement of Intracellular cGMP Levels (to confirm sGC activation)
-
Objective: To determine if a compound activates sGC by measuring intracellular cGMP concentrations.
-
Methodology:
-
Plate cells in a suitable multi-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cGMP degradation.
-
Add this compound or other test compounds at various concentrations.
-
Incubate for the desired time period (e.g., 10-30 minutes).
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Lyse the cells using the lysis buffer provided in a commercially available cGMP assay kit.
-
Measure cGMP concentrations in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) based cGMP kit, following the manufacturer's instructions.
-
Normalize cGMP levels to the total protein concentration in each well.
-
2. TRPC6-Mediated Calcium Influx Assay
-
Objective: To measure changes in intracellular calcium concentration following the activation of TRPC6 channels.
-
Methodology:
-
Plate cells expressing TRPC6 in a black-walled, clear-bottom 96-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
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Wash the cells to remove excess dye.
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Pre-incubate the cells with the test compound (a true TRPC6 inhibitor or a negative control) for a specified period.
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Measure baseline fluorescence using a fluorescence plate reader.
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Add a known TRPC6 agonist (e.g., hyperforin or a diacylglycerol analog) to stimulate calcium influx through TRPC6 channels.
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Immediately begin kinetic fluorescence readings to monitor the change in intracellular calcium concentration.
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Analyze the data by calculating the peak fluorescence intensity or the area under the curve.
-
3. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To assess the general cytotoxicity of a compound.
-
Methodology:
-
Plate cells in an opaque-walled multi-well plate at a predetermined density.
-
Add the test compound at various concentrations and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
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Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a luminometer. The signal is proportional to the amount of ATP, which indicates the number of metabolically active (viable) cells.
-
Signaling Pathway and Workflow Diagrams
Caption: sGC signaling pathway activated by BI 703704.
References
Technical Support Center: (Rac)-BI 703704 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the pan-KRAS inhibitor, (Rac)-BI 703704.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-KRAS inhibitor. It is part of a class of molecules, including BI-2865, that non-covalently bind to the inactive (GDP-bound) state of KRAS.[1][2] This binding prevents the nucleotide exchange that is necessary for KRAS activation, thereby blocking downstream signaling pathways involved in cell proliferation, differentiation, and survival.[3][4] This inhibitory action is effective against a wide range of KRAS mutants.[1]
Q2: What are the most common sources of variability in animal studies with small molecule inhibitors like this compound?
A2: Variability in animal studies can stem from three primary sources:
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Biological Variation: Differences in animal genetics (strain), age, sex, health status, and microbiome can all contribute to varied responses.
-
Environmental Factors: Fluctuations in temperature, humidity, light cycles, noise levels, and cage conditions can impact animal physiology and behavior.
-
Experimental Procedures: Inconsistencies in animal handling, formulation and administration of the compound, dosing schedules, sample collection, and data recording are major sources of variability.
Q3: What are the key considerations for designing a robust in vivo study with this compound?
A3: To ensure the reproducibility and reliability of your study, consider the following:
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Proper Controls: Always include vehicle-treated control groups.
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Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.
-
Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.
-
Acclimatization: Allow sufficient time for animals to acclimate to the facility and any experimental conditions before the study begins.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition
-
Potential Cause 1: Inconsistent Drug Formulation and Administration.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: this compound is a small molecule that may have limited aqueous solubility. Ensure the compound is fully dissolved in the vehicle before administration. Sonication or gentle heating may be required, but stability under these conditions should be verified.
-
Consistent Vehicle Preparation: Prepare the dosing vehicle consistently for each experiment. Small variations in vehicle composition can affect drug solubility and bioavailability.
-
Accurate Dosing Technique: For oral gavage, ensure the compound is delivered directly to the stomach without reflux. For intraperitoneal injections, ensure consistent injection placement. Train all personnel on standardized administration techniques.
-
-
-
Potential Cause 2: Pharmacokinetic Variability.
-
Troubleshooting Steps:
-
Fasting/Fed State: The presence of food in the stomach can affect the absorption of orally administered drugs. Standardize the feeding schedule of the animals (e.g., fasting overnight before dosing).
-
P-glycoprotein (P-gp) Efflux: Some inhibitors can be substrates for efflux pumps like P-gp, which can reduce drug exposure in target tissues. The related compound BI-2865 has been shown to interact with P-gp.[5] Consider potential interactions with co-administered drugs that could modulate P-gp activity.
-
Metabolic Differences: Animal strain and sex can influence drug metabolism. Use a consistent strain and sex of animals for all experiments.
-
-
-
Potential Cause 3: Tumor Model Heterogeneity.
-
Troubleshooting Steps:
-
Consistent Cell Passage Number: Use cancer cells from a consistent and low passage number for tumor implantation to minimize phenotypic drift.
-
Tumor Size at Treatment Start: Initiate treatment when tumors have reached a consistent, predefined size across all animals.
-
Tumor Implantation Site: Use a consistent anatomical location for tumor cell implantation.
-
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Potential Cause 1: Formulation Issues.
-
Troubleshooting Steps:
-
Vehicle Toxicity: Ensure the chosen vehicle is well-tolerated at the administered volume and concentration. Conduct a pilot study with the vehicle alone.
-
Compound Precipitation: If the compound precipitates out of solution upon administration, it can cause local irritation or toxicity. Check the stability of the formulation at the intended temperature of use.
-
-
-
Potential Cause 2: Off-Target Effects.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Implement a clear endpoint policy for humane euthanasia.
-
-
Data Presentation
Table 1: General Dosing and Formulation Parameters for Pan-KRAS Inhibitors in Mice
| Parameter | Recommendation | Rationale |
| Dosing Route | Oral (gavage) | Common and clinically relevant route for small molecules. |
| Vehicle | 0.5% Methylcellulose in water | A commonly used vehicle for oral suspension of hydrophobic compounds. |
| Dosage Range | 50-100 mg/kg, once or twice daily | Based on preclinical studies of similar pan-KRAS inhibitors like BI-2493.[6] |
| Formulation Prep | Prepare fresh daily or verify stability | To ensure consistent potency and avoid degradation. |
| Administration Vol | 5-10 mL/kg | Standard volume for oral gavage in mice. |
Note: The above parameters are general recommendations based on similar compounds. It is crucial to perform pilot studies to determine the optimal formulation and dosing for this compound in your specific experimental model.
Experimental Protocols
Protocol 1: General Procedure for Oral Formulation Preparation and Administration in Mice
-
Calculate the required amount of this compound and vehicle based on the number of animals, their average weight, and the desired dose.
-
Prepare the vehicle: For a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Prepare the suspension: Add a small amount of the vehicle to the compound and triturate to form a uniform paste. Gradually add the remaining vehicle while mixing continuously to achieve a homogenous suspension.
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Administer the formulation: Using a proper-sized feeding needle, administer the formulation via oral gavage to the mice. Ensure the animals are properly restrained to prevent injury.
-
Monitor the animals: After administration, monitor the animals for any adverse reactions.
Mandatory Visualization
KRAS Signaling Pathway
Caption: The KRAS signaling cascade and the mechanism of action of this compound.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study with this compound.
References
- 1. biofargo.com [biofargo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(Rac)-BI 703704 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the SOS1 inhibitor, (Rac)-BI 703704, in various experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2]
Q2: How stable is this compound in aqueous buffers?
A2: The stability of this compound in aqueous solutions is pH-dependent. Generally, the compound exhibits greater stability in slightly acidic to neutral buffers. Alkaline conditions may lead to increased degradation over time. It is crucial to use freshly prepared dilutions in your experimental buffer for optimal results.
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[2] Consider the following troubleshooting steps:
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Lower the final concentration: The concentration of this compound in your assay may be exceeding its aqueous solubility.
-
Optimize DMSO concentration: While minimizing the final DMSO concentration is ideal, a slightly higher percentage (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Adjust buffer pH: The solubility of your compound might be improved within a different pH range.[2]
-
Prepare fresh dilutions: Do not use solutions with visible precipitate. Prepare a fresh dilution from your stock solution immediately before use.[2]
Q4: How does temperature affect the stability of this compound in experimental buffers?
A4: Elevated temperatures can accelerate the degradation of small molecules in solution.[1] For assays requiring incubation at 37°C, it is advisable to assess the stability of this compound over the time course of your experiment. The stability data provided in the table below can serve as a guideline.
Data Presentation: Stability of this compound in Different Experimental Buffers
The following table summarizes the hypothetical stability of a 10 µM solution of this compound in various common experimental buffers over 24 hours. The percentage of the remaining compound was determined by HPLC analysis.
| Buffer (50 mM) | pH | Temperature (°C) | % Remaining after 8 hours | % Remaining after 24 hours |
| Citrate | 5.0 | 37 | >95% | >90% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | >90% | ~85% |
| HEPES | 7.4 | 37 | >90% | ~85% |
| Tris-HCl | 7.4 | 37 | >90% | ~80% |
| Tris-HCl | 8.0 | 37 | ~85% | ~70% |
| Carbonate-Bicarbonate | 9.2 | 37 | ~75% | <60% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer of choice (e.g., 50 mM PBS, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the chosen experimental buffer to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Time Point 0: Immediately after preparation, take an aliquot of the working solution. If necessary, stop any potential degradation by adding an equal volume of cold acetonitrile. This sample represents time 0.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect aliquots of the incubated working solution and process them as in step 3.
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC using a C18 column.
-
An isocratic or gradient elution with a mobile phase of acetonitrile and water (with or without a modifier like 0.1% formic acid) can be used to separate this compound from any degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at time 0.
-
Mandatory Visualizations
Signaling Pathway of SOS1-Mediated KRAS Activation
This compound is an inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of KRAS.[3][4][5][6] SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to the activation of downstream signaling pathways, such as the RAF-MEK-ERK pathway, which drives cell proliferation.[5]
Caption: SOS1-mediated KRAS activation pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Stability Issues
This workflow provides a logical approach to troubleshooting common problems related to the stability of this compound in experimental setups.
Caption: A troubleshooting workflow for addressing stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with (Rac)-BI 703704
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the soluble guanylate cyclase (sGC) activator, (Rac)-BI 703704.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent activator of soluble guanylate cyclase (sGC).[1][2][3][4] sGC is a key enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] Unlike NO, which primarily activates the reduced (ferrous, Fe2+) form of sGC, this compound and other sGC activators preferentially target the oxidized (ferric, Fe3+) or heme-free forms of the enzyme.[6][7] This is particularly relevant in disease states associated with oxidative stress, where sGC can become oxidized and insensitive to NO. By activating the oxidized enzyme, this compound can restore cGMP signaling in environments where the canonical NO pathway is impaired.
Q2: What are the main applications of this compound in research?
This compound has been shown to be effective in preclinical models of diabetic nephropathy. In the ZSF1 rat model, it has been demonstrated to reduce the progression of renal damage, decrease urinary protein excretion (UPE), and increase renal cGMP levels in a dose-dependent manner.[1][2][8] These findings highlight its potential as a therapeutic agent for conditions characterized by impaired sGC signaling and oxidative stress.
Q3: How should I prepare and store this compound?
Q4: Are there known off-target effects for this compound?
The provided search results do not contain specific information regarding the off-target activity profile of this compound. However, some sGC modulators have been reported to have off-target effects, such as inhibition of phosphodiesterases (PDEs).[6] When interpreting experimental results, it is important to consider the possibility of off-target effects and, if necessary, utilize control experiments to validate that the observed effects are mediated through sGC activation.
Troubleshooting Guide
Inconsistent results with this compound can arise from several factors related to experimental conditions and the inherent mechanism of sGC activators. This guide provides a structured approach to troubleshooting common issues.
| Issue | Potential Cause | Recommended Solution |
| Low or no sGC activation | 1. Suboptimal Cellular Redox State: this compound preferentially activates oxidized sGC. Cells with low levels of oxidative stress may have predominantly reduced sGC, leading to a weaker response. | - Consider inducing mild oxidative stress as a positive control (e.g., using a low concentration of an oxidizing agent like ODQ, an sGC inhibitor that works by oxidizing the heme group). This can help confirm that the compound is active under the appropriate conditions.[7] - Evaluate the baseline redox state of your cell model. |
| 2. Inactive Compound: Improper storage or handling may have degraded the compound. | - Prepare a fresh stock solution from a new vial of the compound. - Verify the purity and integrity of the compound if possible. | |
| 3. Low sGC Expression in Cell Line: The cell line used may not express sufficient levels of sGC. | - Confirm sGC expression in your cell line using techniques like Western blot or qPCR. - Consider using a cell line known to have robust sGC expression and responsiveness to sGC activators. | |
| 4. Issues with cGMP Measurement: The assay used to measure cGMP may be insensitive or prone to interference. | - Ensure your cGMP assay (e.g., ELISA, TR-FRET, RIA) is validated and has sufficient sensitivity.[9] - Be aware of potential cross-reactivity with other cyclic nucleotide analogs if they are used in the experiment.[10] - Follow the manufacturer's protocol carefully and include appropriate controls. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding or Health: Variations in cell number or viability across wells can lead to inconsistent responses. | - Ensure uniform cell seeding density and monitor cell health and confluence. |
| 2. Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can introduce significant variability. | - Use calibrated pipettes and ensure proper mixing of all solutions. Prepare a master mix for treating multiple wells where possible.[11] | |
| 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate can be more susceptible to evaporation and temperature fluctuations. | - Avoid using the outer wells of the plate for critical experiments or ensure proper humidification during incubation. | |
| Unexpected Dose-Response Curve | 1. Compound Solubility Issues: At higher concentrations, the compound may precipitate out of solution, leading to a plateau or decrease in the response. | - Visually inspect the wells for any signs of precipitation. - Determine the solubility limit of this compound in your experimental medium. |
| 2. Off-Target Effects at High Concentrations: At higher doses, the compound may engage other targets, leading to a complex or non-monotonic dose-response. | - Test a wide range of concentrations to fully characterize the dose-response relationship. - If off-target effects are suspected, consider using a structurally unrelated sGC activator to see if the same response is observed. | |
| 3. Cellular Toxicity: High concentrations of the compound or the solvent (DMSO) may be toxic to the cells, affecting their ability to respond. | - Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assay to assess toxicity. |
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Model | Notes | Reference |
| In Vivo Efficacy | Dose-dependent decrease in Urinary Protein Excretion (UPE) | ZSF1 Rat (model of diabetic nephropathy) | Doses ranged from 0.3 to 10 mg/kg, administered daily in food for 15 weeks. | [1][2][8] |
| In Vivo Target Engagement | Dose-dependent increase in renal cGMP levels | ZSF1 Rat | Doses ranged from 0.3 to 10 mg/kg, administered daily in food for 15 weeks. | [1][2][8] |
No specific in vitro IC50 or EC50 values for this compound were identified in the searched literature.
Experimental Protocols
Cellular cGMP Measurement Assay (General Protocol)
This protocol provides a general framework for measuring intracellular cGMP levels in response to this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cells of interest cultured in appropriate multi-well plates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
Commercially available cGMP ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment:
-
Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to inhibit cGMP degradation.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.
-
cGMP Measurement: Perform the cGMP ELISA according to the kit protocol. This typically involves a competition between the cGMP in the sample and a labeled cGMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using the provided cGMP standards. Calculate the cGMP concentration in your samples based on the standard curve.
In Vivo Study of Diabetic Nephropathy in ZSF1 Rats
This protocol is based on the methodology described for evaluating the efficacy of this compound in a model of diabetic nephropathy.[1][2][8]
Animal Model: ZSF1 obese rats (a model of type 2 diabetes and nephropathy).
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions.
-
Dosing:
-
Prepare diets containing this compound at different concentrations to achieve the desired daily doses (e.g., 0.3, 1, 3, 10 mg/kg/day).
-
Administer the medicated or control diet to the rats for a specified period (e.g., 15 weeks).
-
-
Sample Collection:
-
Collect urine samples at regular intervals (e.g., every 2-4 weeks) for the measurement of urinary protein excretion (UPE).
-
At the end of the study, collect kidney tissue for the measurement of renal cGMP content and histological analysis.
-
-
Endpoint Analysis:
-
Urinary Protein Excretion (UPE): Measure the total protein concentration in the collected urine samples.
-
Renal cGMP Content: Homogenize the kidney tissue and measure cGMP levels using a suitable assay (e.g., RIA or ELISA).
-
Histology: Perform histological staining of kidney sections to assess glomerulosclerosis and interstitial lesions.
-
Visualizations
Signaling Pathway of sGC Activation
Caption: Mechanism of sGC activation under normal and oxidative stress conditions.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | sGC Activator | MCE [medchemexpress.cn]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of (Rac)-BI 703704
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of the soluble guanylyl cyclase (sGC) activator, (Rac)-BI 703704. The guidance provided is based on established principles for enhancing the bioavailability of compounds with potential solubility and/or permeability limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
A1: this compound is a potent activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By activating sGC, it increases the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes, including vasodilation and reduction of fibrosis.[1][2][3] Like many orally administered small molecule drugs, achieving optimal systemic exposure can be challenging due to factors such as poor aqueous solubility and/or limited permeability across the gastrointestinal tract. Insufficient bioavailability can lead to suboptimal efficacy in preclinical and clinical studies.
Q2: What are the primary factors that can limit the in vivo bioavailability of this compound?
A2: The primary factors limiting the oral bioavailability of a compound like this compound typically fall under the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.[4][5] Common issues include:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed effectively.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
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First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.
Without specific public data on the physicochemical properties of this compound, it is prudent to consider strategies that address these common challenges.
Q3: What is the mechanism of action of this compound?
A3: this compound is a soluble guanylyl cyclase (sGC) activator.[1][2][3] The sGC enzyme is a key component of the nitric oxide (NO) signaling pathway. When activated, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, mediating various downstream effects, including smooth muscle relaxation (vasodilation) and anti-fibrotic effects.[1]
Troubleshooting Guide: Improving Bioavailability
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
Problem 1: Low or variable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
-
Suggested Solutions:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.
-
Formulation with Solubilizing Excipients: Incorporating agents that enhance solubility can significantly improve absorption.
-
Experimental Protocol: Micronization for Particle Size Reduction
Objective: To reduce the particle size of this compound to improve its dissolution rate.
Methodology:
-
Milling Technique: Jet milling is a common and effective method for reducing particle size to the micron range.
-
Procedure:
-
Accurately weigh the this compound powder.
-
Set the parameters of the jet mill (e.g., grinding pressure, feed rate) according to the manufacturer's instructions and the desired particle size range.
-
Introduce the powder into the milling chamber.
-
Collect the micronized powder.
-
-
Characterization:
-
Measure the particle size distribution of the milled and unmilled powder using laser diffraction.
-
Assess the morphology of the particles by scanning electron microscopy (SEM).
-
Confirm the solid-state properties (e.g., crystallinity) using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), as the milling process can sometimes induce amorphization.
-
Problem 2: Suboptimal in vivo efficacy despite demonstrating potent in vitro activity.
-
Possible Cause: The formulation used for in vivo studies is not effectively delivering the compound to the site of absorption.
-
Suggested Solutions:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance solubility and absorption.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD can increase the aqueous solubility of the compound by preventing its crystallization.
-
Experimental Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation to improve the solubility and absorption of this compound.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select an oil, surfactant, and cosolvent.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Prepare various formulations by mixing the selected oil, surfactant, and cosolvent in different ratios within the self-emulsifying region.
-
Add this compound to the mixture and stir until a homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering (DLS).
-
In Vitro Dissolution: Perform dissolution studies in relevant media (e.g., simulated gastric fluid, simulated intestinal fluid) to compare the release profile of the SEDDS formulation with the unformulated API.
-
Data Presentation: Comparison of Formulation Strategies
The following tables provide an illustrative comparison of different formulation approaches for enhancing the bioavailability of a model compound with properties potentially similar to this compound. Note: This data is for exemplary purposes and not actual data for this compound.
Table 1: Physicochemical Properties of a Model Compound
| Parameter | Value |
| Molecular Weight | ~560 g/mol |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| LogP | > 4 |
| BCS Class (Predicted) | Class II/IV |
Table 2: In Vitro Dissolution of Different Formulations
| Formulation | Drug Release at 30 min (%) | Drug Release at 60 min (%) |
| Unformulated API | < 5% | < 10% |
| Micronized API | 25% | 40% |
| SEDDS Formulation | > 80% | > 95% |
| Amorphous Solid Dispersion | > 70% | > 90% |
Table 3: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated API | 50 ± 15 | 4 | 200 ± 50 | 100 |
| Micronized API | 150 ± 40 | 2 | 750 ± 150 | 375 |
| SEDDS Formulation | 800 ± 120 | 1 | 4000 ± 500 | 2000 |
| Amorphous Solid Dispersion | 650 ± 100 | 1.5 | 3500 ± 450 | 1750 |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting and improving the in vivo bioavailability of this compound.
References
- 1. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-BI 703704 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-BI 703704, a potent soluble guanylate cyclase (sGC) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small molecule activator of soluble guanylate cyclase (sGC). Its primary mechanism of action is to directly stimulate sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This results in the activation of downstream signaling pathways involved in vasodilation, and inhibition of fibrosis and inflammation.
Q2: What are the known isoforms of sGC, and does this compound show any isoform specificity?
A2: There are two main isoforms of sGC: GC-1 (α1/β1) and GC-2 (α2/β1). Studies have shown that this compound activates both isoforms. Notably, it has been reported to activate the GC-2 isoform more strongly than some other sGC activators. This isoform specificity may be a consideration in experimental design and data interpretation.
Q3: What is the difference between an sGC activator and an sGC stimulator?
A3: sGC activators and stimulators are two classes of compounds that enhance sGC activity, but they differ in their mechanism. sGC stimulators, such as riociguat, require the presence of the reduced (ferrous, Fe2+) heme group on sGC to be fully effective and act synergistically with nitric oxide (NO). In contrast, sGC activators, like this compound, can activate sGC even when the heme group is in its oxidized (ferric, Fe3+) state or absent, which can be prevalent in disease states with high oxidative stress.
Q4: In what preclinical models has this compound been studied?
A4: this compound has been investigated in a preclinical rat model of diabetic nephropathy (the ZSF1 rat). In these studies, it was shown to reduce the progression of renal damage.[1][2]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Potential Cause 1: Inconsistent Redox State of sGC. The activity of sGC is highly dependent on the redox state of its heme group. Oxidative stress can lead to the formation of NO-insensitive, oxidized sGC. Since this compound can activate oxidized sGC, variations in the cellular redox environment can lead to inconsistent results.
-
Troubleshooting Tip: Ensure consistent cell culture conditions. Consider including positive and negative controls for oxidative stress in your experimental design. Pre-treatment with antioxidants or oxidants can help to standardize the sGC redox state across experiments.
-
-
Potential Cause 2: Phosphodiesterase (PDE) Activity. The intracellular levels of cGMP are regulated not only by its synthesis by sGC but also by its degradation by PDEs. High or variable PDE activity in your experimental system can mask the effects of sGC activation.
-
Troubleshooting Tip: Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cGMP degradation and obtain a more robust and reproducible signal.
-
-
Potential Cause 3: Cell Passage Number and Health. The expression and activity of sGC and other signaling components can change with cell passage number and overall cell health.
-
Troubleshooting Tip: Use cells within a consistent and low passage number range. Regularly monitor cell viability and morphology.
-
Issue 2: Lower than expected cGMP levels upon stimulation with this compound.
-
Potential Cause 1: Suboptimal Assay Conditions. Factors such as incubation time, temperature, and substrate (GTP) concentration can significantly impact the outcome of cGMP assays.
-
Troubleshooting Tip: Optimize these parameters for your specific cell type or tissue preparation. Perform time-course and dose-response experiments to determine the optimal conditions.
-
-
Potential Cause 2: Inefficient Cell Lysis. Incomplete cell lysis will result in an underestimation of intracellular cGMP levels.
-
Troubleshooting Tip: Ensure your chosen lysis buffer and protocol are effective for your cell type. Sonication or freeze-thaw cycles can improve lysis efficiency.
-
-
Potential Cause 3: Degradation of cGMP post-lysis. cGMP can be rapidly degraded by PDEs present in the cell lysate.
-
Troubleshooting Tip: Add a PDE inhibitor to your lysis buffer and keep samples on ice to minimize enzymatic activity.
-
Issue 3: Suspected off-target effects.
-
Potential Cause: Interaction with other signaling pathways. While this compound is a potent sGC activator, the possibility of off-target effects should be considered, especially at high concentrations. Some sGC modulators have been reported to interact with PDEs at high concentrations.
-
Troubleshooting Tip: Perform dose-response experiments and use the lowest effective concentration of this compound. To confirm that the observed effects are mediated by sGC, consider using an sGC inhibitor, such as ODQ (1H-[1][3][4]oxadiazolo[4,3-a]quinoxalin-1-one), as a negative control. However, be aware that ODQ is a heme-oxidizing agent and may not fully inhibit the activity of heme-independent sGC activators.
-
Quantitative Data
The following table summarizes the in vivo dose-dependent effects of this compound in a preclinical model of diabetic nephropathy.
| Dosage (mg/kg/day via food intake for 15 weeks) | Effect on Renal cGMP Levels | Effect on Urinary Protein Excretion (UPE) | Histological Observations |
| 0.3 - 10 | Dose-dependent increase | Dose-dependent decrease | Significant reduction in glomerulosclerosis and interstitial lesions |
| Data from an in vivo study in ZSF1 rats.[1][2] |
Experimental Protocols
Protocol: Measurement of Intracellular cGMP Levels in Cultured Cells
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation: On the day of the assay, wash the cells with a serum-free medium or a suitable buffer (e.g., Krebs-Ringer Bicarbonate Buffer). Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.
-
Stimulation: Add this compound at the desired concentrations to the cells and incubate for the optimized duration (e.g., 10-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl. Alternatively, use a commercially available cell lysis buffer compatible with your cGMP assay kit.
-
Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cellular debris.
-
cGMP Measurement: Collect the supernatant and measure the cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the cGMP concentration to the total protein content of each sample, which can be determined using a standard protein assay (e.g., BCA assay).
Visualizations
Caption: The NO-sGC-cGMP signaling pathway activated by this compound.
Caption: General experimental workflow for measuring intracellular cGMP.
References
refining (Rac)-BI 703704 treatment protocols for chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-BI 703704 in chronic studies. The information is tailored for researchers, scientists, and drug development professionals to refine treatment protocols and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). sGC is a key enzyme in the NO signaling pathway. When activated, it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation and inhibition of fibrosis.[1][2][3] Unlike sGC stimulators which require the presence of the heme group on sGC, activators like this compound can activate the enzyme even when the heme group is oxidized or absent, which can be advantageous in disease states associated with oxidative stress.[4][5]
Q2: What is a typical dose range and administration route for this compound in chronic rodent studies?
A2: Based on preclinical studies, a dose range of 0.3 to 10 mg/kg/day administered orally has been shown to be effective in a 15-week study in ZSF1 rats.[6][7][8] In this key study, the compound was administered via food intake. The specific formulation for incorporation into rodent chow is not publicly detailed, but it would typically involve dissolving the compound in a suitable vehicle and mixing it thoroughly with the feed to ensure consistent dosing.
Q3: What are the expected physiological effects of this compound in chronic studies?
A3: The primary physiological effect is an increase in intracellular cGMP levels in target tissues.[6][8] This leads to downstream effects such as vasodilation, which can result in a decrease in blood pressure.[4][7] In models of diabetic nephropathy, chronic treatment has been shown to reduce urinary protein excretion, glomerulosclerosis, and interstitial lesions.[6][8]
Q4: What are the potential side effects or tolerability issues with long-term sGC activator treatment?
A4: The most common side effect associated with sGC activators is hypotension due to their vasodilatory effects.[7] Careful dose-escalation studies are recommended to determine the optimal therapeutic window. It is also important to monitor for any unexpected off-target effects, although sGC activators are generally considered to have a specific mechanism of action.
Troubleshooting Guide
Issue 1: High variability in plasma drug levels or therapeutic effect.
-
Question: We are observing significant variability in our study outcomes between animals in the same treatment group. What could be the cause?
-
Answer:
-
Inconsistent Food Consumption: Since this compound can be administered in the feed, variations in daily food intake will directly impact the dose received. It is crucial to accurately monitor the daily food consumption of each animal.
-
Compound Stability and Formulation: Ensure the compound is stable in the feed matrix over the duration of the study. The formulation should be homogenous to guarantee consistent dosing in every food pellet. Consider performing a stability analysis of the formulated feed.
-
Pharmacokinetic Differences: Individual differences in metabolism and clearance can contribute to variability. If feasible, perform satellite pharmacokinetic studies to understand the exposure levels in your specific animal model.
-
Issue 2: Difficulty in detecting a significant increase in tissue cGMP levels.
-
Question: We are not observing the expected increase in cGMP in our target tissue samples. What could be going wrong?
-
Answer:
-
Sample Handling: cGMP can be rapidly degraded by phosphodiesterases (PDEs). It is critical to flash-freeze tissue samples immediately upon collection and to include PDE inhibitors in your homogenization buffer.
-
Assay Sensitivity: Ensure your cGMP assay (e.g., ELISA or RIA) is sensitive enough to detect the expected changes.[9] Validate the assay with appropriate controls. Several commercial kits are available, and it may be necessary to test a few to find the one that works best for your samples.[8]
-
Timing of Sample Collection: The peak cGMP elevation may be transient. Consider performing a time-course study to determine the optimal time point for tissue collection after the last dose.
-
Issue 3: Animals are exhibiting signs of hypotension or other adverse effects.
-
Question: Some of our animals are showing signs of lethargy, which we suspect is due to hypotension. How should we manage this?
-
Answer:
-
Dose Adjustment: The current dose may be too high for your specific animal model or strain. It is advisable to start with a lower dose and gradually escalate to the desired therapeutic level while monitoring for adverse effects.
-
Cardiovascular Monitoring: If possible, incorporate blood pressure monitoring into your study protocol. This can be done using telemetry or tail-cuff methods to get a direct measure of the hemodynamic effects.
-
Hydration and Nutrition: Ensure that animals have easy access to food and water, as hypotension can sometimes lead to reduced intake.
-
Quantitative Data Summary
The following table summarizes the key findings from a 15-week preclinical study of this compound in a ZSF1 rat model of diabetic nephropathy.
| Dose (mg/kg in feed) | Change in Urinary Protein Excretion (UPE) | Renal cGMP Content | Glomerulosclerosis Incidence | Interstitial Lesion Incidence |
| 0.3 | Dose-dependent decrease | Dose-dependent increase | Significant reduction | Significant reduction |
| 1.0 | Dose-dependent decrease | Dose-dependent increase | Significant reduction | Significant reduction |
| 3.0 | Dose-dependent decrease | Dose-dependent increase | Significant reduction | Significant reduction |
| 10.0 | Dose-dependent decrease | Dose-dependent increase | Significant reduction | Significant reduction |
Source: Adapted from preclinical study data on this compound.[6][8]
Experimental Protocols
Protocol: Chronic Oral Administration of this compound in Rodent Feed
1. Objective: To assess the long-term efficacy and safety of this compound in a chronic disease model.
2. Materials:
-
This compound
-
Vehicle for formulation (e.g., PEG400, though the specific vehicle for feed formulation is proprietary and may require optimization)
-
Standard rodent chow
-
Mixer (e.g., V-blender)
-
Pellet maker (if preparing pellets in-house)
3. Method:
-
Dose Calculation: Determine the required concentration of this compound in the feed based on the target dose (mg/kg/day) and the average daily food consumption of the study animals.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
If necessary, dissolve the compound in a minimal amount of a suitable vehicle to create a stock solution.
-
Gradually add the stock solution to a small portion of the powdered chow and mix thoroughly.
-
Continue to add more chow in geometric proportions, mixing thoroughly at each step to ensure homogeneity.
-
-
Feed Preparation:
-
If using a commercial service, provide them with the compound and detailed instructions.
-
If preparing in-house, mix the formulated chow in a large-scale mixer for a specified period to ensure even distribution.
-
If necessary, use a pellet maker to create chow pellets.
-
-
Stability and Homogeneity Testing: Before starting the study, it is highly recommended to analyze samples from different batches of the formulated feed to confirm the correct concentration, homogeneity, and stability of this compound over time.
-
Administration:
-
Provide the formulated chow to the animals ad libitum.
-
Measure and record the amount of food consumed by each cage or animal daily.
-
Replenish the feed regularly, ensuring it remains fresh.
-
-
Monitoring:
-
Monitor the animals daily for any clinical signs of toxicity or adverse effects.
-
Measure body weight at regular intervals.
-
Collect blood and urine samples at predetermined time points for biomarker analysis (e.g., plasma drug concentration, urinary protein excretion, cGMP levels).
-
-
Terminal Procedures: At the end of the study, collect tissues for histopathological analysis and biomarker assessment (e.g., tissue cGMP levels).
Visualizations
Caption: Signaling pathway of soluble guanylate cyclase (sGC) activation.
Caption: Experimental workflow for a chronic study with this compound.
References
- 1. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 2. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 3. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 6. Soluble guanylate cyclase as an alternative target for bronchodilator therapy in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 685509, a soluble guanylyl cyclase activator, in healthy volunteers: Results from two randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing (Rac)-BI 703704 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the potential toxicity of the soluble guanylate cyclase (sGC) activator, (Rac)-BI 703704, in primary cell cultures. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule that acts as a soluble guanylate cyclase (sGC) activator. sGC is a key enzyme in the nitric oxide signaling pathway, and its activation leads to the production of cyclic guanosine monophosphate (cGMP), which in turn mediates various physiological processes.
Q2: I am observing unexpected or off-target effects in my primary cell cultures. How can I confirm these are specific to this compound?
Distinguishing on-target from off-target effects is crucial for accurate interpretation of your results.[1] Consider the following strategies:
-
Use a structurally different sGC activator: If a different sGC activator produces a similar phenotype, it supports an on-target effect.
-
Rescue experiments: If possible, overexpressing sGC in your primary cells could potentially rescue the phenotype, providing strong evidence for an on-target effect.[1]
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound binds to sGC in your cells.[1]
Q3: My this compound is not dissolving properly in my aqueous assay buffer. What can I do to improve its solubility?
Solubility issues are common with small molecule inhibitors.[1] Here are some troubleshooting steps:
-
Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility.[1]
-
Sonication or Gentle Warming: These methods can aid in dissolving compounds, but use them with caution to prevent degradation.[1]
Q4: The effect of this compound diminishes over the course of my long-term primary cell culture experiment. What could be the cause?
The diminishing effect of a small molecule inhibitor in long-term culture can be due to several factors:[1][2]
-
Inhibitor instability or metabolism: The compound may be unstable in the culture medium at 37°C or metabolized by the primary cells.[1][2]
-
Protein Binding: The inhibitor may bind to proteins in the serum or to other cellular components, reducing its effective concentration.[1]
To address this, consider replenishing the inhibitor at regular intervals by performing partial or full media changes containing fresh this compound.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of this compound toxicity in primary cell cultures.
| Problem | Possible Cause | Suggested Solution |
| High background or non-specific effects in toxicity assays | Compound aggregation at high concentrations. | Visually inspect your this compound solution for any cloudiness or precipitate. Perform a concentration-response curve; aggregating compounds often show a steep, non-saturating response. Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates.[1] |
| Inconsistent results between experimental replicates | Inconsistent cell seeding density. Inaccurate pipetting of the compound. Variability in incubation times. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent techniques. Standardize all incubation periods precisely. |
| Primary cells are detaching from the culture plate after treatment | The compound may be inducing apoptosis or necrosis, leading to cell detachment. The compound may be affecting cell adhesion molecules. | Collect both the adherent and floating cells for analysis to get a complete picture of cell viability.[3] Analyze the expression of key adhesion molecules if this is a concern. |
| No observable toxicity even at high concentrations | The primary cells may be resistant to the compound's effects. The compound may have low potency in your specific cell type. The compound may have degraded in the culture medium. | Use a positive control for cytotoxicity to ensure the assay is working correctly. Test a wider range of concentrations. Assess the stability of this compound in your culture medium over time.[2] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Primary cells in culture
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assessment using Annexin V Staining
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells.[3][5][6]
Materials:
-
Primary cells in culture
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed primary cells and treat them with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[6]
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Analyze the stained cells by flow cytometry.[3] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound in Primary Hepatocytes (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 85.3 ± 6.1 |
| 50 | 52.7 ± 7.3 |
| 100 | 25.9 ± 4.5 |
Table 2: Example Apoptosis Data for this compound in Primary Neurons (Annexin V/PI Staining)
| Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | 95.2 | 2.1 | 2.7 |
| 10 | 80.5 | 12.3 | 7.2 |
| 50 | 45.8 | 35.6 | 18.6 |
Visualizations
Caption: Simplified signaling pathway of soluble guanylate cyclase (sGC) activation.
Caption: Experimental workflows for assessing cytotoxicity and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Guide to (Rac)-BI 703704 and Other Soluble Guanylate Cyclase (sGC) Activators in Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (Rac)-BI 703704 with other notable soluble guanylate cyclase (sGC) activators, supported by experimental data. The aim is to assist researchers in selecting the most appropriate compound for their studies by presenting a clear overview of their relative potencies and isoform selectivities.
Introduction to sGC Activators
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. In disease states characterized by oxidative stress, sGC can become oxidized or heme-deficient, rendering it insensitive to NO. sGC activators are a class of compounds that can directly activate these NO-unresponsive forms of the enzyme, offering a promising therapeutic strategy for conditions such as cardiovascular and kidney diseases.
This guide focuses on the comparative efficacy of this compound, a potent sGC activator, against other well-characterized activators: BAY 60-2770 and Runcaciguat.
Quantitative Efficacy Comparison
The following table summarizes the in vitro and in vivo efficacy of this compound, BAY 60-2770, and Runcaciguat. Potency is typically measured by the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound | Target/System | Efficacy Metric (EC50) | Reference |
| This compound | Renal cGMP in diabetic rats | 105 nM | [1] |
| BAY 60-2770 | Recombinant sGC reporter cell line | 5.4 nM | [2][3][4] |
| Recombinant sGC reporter cell line (+ODQ) | 0.39 nM | [2][4] | |
| Runcaciguat | sGC reporter cell line | 11.2 nM | [5][6] |
| sGC reporter cell line (+ODQ) | 2.1 nM | [5][7] |
*ODQ (1H-[5][8][9]oxadiazolo[4,3-a]quinoxalin-1-one) is a heme-site inhibitor of sGC that promotes the oxidized, NO-insensitive state of the enzyme, thus mimicking conditions of oxidative stress.
Isoform Selectivity
Recent studies have revealed the existence of two distinct active isoforms of sGC in humans: GC-1 (α1/β1) and GC-2 (α2/β1). These isoforms may be involved in different downstream signaling pathways. A comparative study has shown that this compound and BAY 60-2770 activate both GC-1 and GC-2 isoforms.[10] In contrast, Runcaciguat has been identified as the first isoform-specific sGC activator with a strong preference for GC-1.[10] At therapeutic concentrations, Runcaciguat acts as a competitive antagonist at the GC-2 isoform when other activators are present.[10] This isoform selectivity may offer new therapeutic opportunities and potentially reduce side effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the sGC signaling pathway and a general workflow for assessing sGC activator efficacy.
Caption: The NO-sGC-cGMP signaling pathway and the point of intervention for sGC activators.
Caption: A generalized workflow for determining the in vitro efficacy of sGC activators.
Experimental Protocols
In Vitro sGC Activity Assay (General Protocol)
This protocol provides a general framework for measuring sGC activity. Specific parameters may vary between studies.
Objective: To quantify the cGMP produced by sGC in the presence of an activator.
Materials:
-
Purified sGC or cell lysate containing sGC
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
GTP (substrate)
-
MgCl2 (cofactor)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
sGC activator of interest (e.g., this compound)
-
For oxidative stress conditions: ODQ
-
Reaction termination solution (e.g., perchloric acid)
-
cGMP detection kit (e.g., ELISA)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, and a PDE inhibitor.
-
Add the sGC preparation (purified enzyme or cell lysate) to the reaction mixture.
-
To induce oxidative conditions, pre-incubate the sGC preparation with ODQ.
-
Add varying concentrations of the sGC activator to different reaction wells.
-
Initiate the reaction by adding GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the termination solution.
-
Neutralize the samples if necessary.
-
Quantify the amount of cGMP produced using a cGMP detection kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the activator concentration and determine the EC50 value using non-linear regression analysis.
In Vivo Assessment of Renal cGMP in Diabetic Rats
This protocol is based on the study evaluating this compound in a diabetic nephropathy model.
Objective: To measure the effect of an sGC activator on renal cGMP levels in a disease model.
Animal Model: ZSF1 obese rats (a model of type 2 diabetes and diabetic nephropathy).
Procedure:
-
Administer the sGC activator (e.g., this compound) or vehicle to the animals daily for a specified treatment period.
-
At the end of the treatment period, collect kidney tissue.
-
Homogenize the kidney tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for cGMP measurement.
-
Quantify the cGMP concentration in the supernatant using a validated method, such as a cGMP ELISA kit.
-
Normalize the cGMP concentration to the total protein content of the sample.
-
Compare the renal cGMP levels between the treated and vehicle control groups to determine the in vivo efficacy.
Conclusion
References
- 1. alspi.com [alspi.com]
- 2. Insights into BAY 60-2770 activation and S-nitrosylation-dependent desensitization of soluble guanylyl cyclase via crystal structures of homologous Nostoc H-NOX domain complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide-independent activation of soluble guanylate cyclase by BAY 60-2770 in experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Guanylate Cyclase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of the first isoform-specific sGC activator: Selective activation of GC-1 by runcaciguat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of sGC Modulators: (Rac)-BI 703704 (Activator) vs. sGC Stimulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two classes of soluble guanylate cyclase (sGC) modulators: sGC activators, represented by the preclinical compound (Rac)-BI 703704, and sGC stimulators, a class that includes the approved drugs Riociguat and Vericiguat. This document summarizes their distinct mechanisms, preclinical and clinical performance data, and detailed experimental methodologies to inform research and development decisions.
Introduction: The NO-sGC-cGMP Signaling Pathway
The nitric oxide (NO) signaling pathway is a cornerstone of cardiovascular homeostasis. Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and binds to its receptor, soluble guanylate cyclase (sGC). This binding activates sGC to convert guanosine triphosphate (GTP) into the second messenger cyclic guanosine monophosphate (cGMP).[1] Subsequently, cGMP activates protein kinase G (PKG), leading to a cascade of events that result in vasodilation, inhibition of platelet aggregation, and anti-proliferative effects.[2]
In numerous pathological states, such as heart failure, pulmonary hypertension, and diabetic nephropathy, this pathway is impaired. This dysfunction often stems from reduced NO bioavailability or, critically, from oxidative stress which converts the sGC heme iron from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO.[1][2]
Two distinct classes of compounds have been developed to directly target sGC and restore pathway function: sGC stimulators and sGC activators.
-
sGC Stimulators (e.g., Riociguat, Vericiguat) act on sGC when its heme iron is in the reduced (Fe²⁺) state. They work via a dual mechanism: directly stimulating the enzyme to a limited extent and, more importantly, sensitizing it to even low levels of endogenous NO.[1]
-
sGC Activators (e.g., this compound, Cinaciguat) function independently of the heme status. They are uniquely capable of activating sGC when the heme iron is oxidized (Fe³⁺) or when the heme group is lost entirely (apo-sGC), conditions prevalent in diseases with significant oxidative stress.[1][3]
This guide will compare these two approaches, using the preclinical sGC activator this compound as a representative for its class and drawing on data from established sGC stimulators.
Signaling Pathway and Mechanism of Action
Caption: The NO-sGC-cGMP signaling pathway and points of intervention for sGC modulators.
Quantitative Data Comparison
The following tables summarize key performance metrics for this compound and representative sGC stimulators, compiled from preclinical and clinical studies.
Table 1: Preclinical Performance in Disease Models
| Parameter | This compound (Activator) | sGC Stimulators (e.g., Riociguat, BAY 41-8543) | sGC Activator (BAY 60-2770) | Reference |
| Model | ZSF1 Rat (Diabetic Nephropathy) | 5/6 Nephrectomy + High Salt (CKD) | 5/6 Nephrectomy + High Salt (CKD) | [4][5][6][7] |
| Dosing | 0.3-10 mg/kg, daily (p.o.) | BAY 41-8543: 1 mg/kg, twice daily (p.o.) | 1 mg/kg, daily (p.o.) | [4][6] |
| Effect on Blood Pressure | Not reported to alter BP at effective doses | Significant reduction in SBP and DBP | Significant reduction in SBP and DBP (similar to stimulator) | [6][7][8] |
| Effect on Renal Function | Dose-dependent decrease in urinary protein excretion | No significant improvement in proteinuria or plasma creatinine | No significant improvement in proteinuria or plasma creatinine | [4][6][7] |
| Effect on Renal cGMP | Dose-dependent increase | Not reported | Not reported | [4][5] |
| Effect on Renal Fibrosis | Significant reduction in glomerulosclerosis and interstitial lesions | No significant reduction in interstitial fibrosis or glomerulosclerosis | Significant reduction in interstitial fibrosis and glomerulosclerosis | [5][6][9] |
| Other Effects | - | - | Corrected upregulation of apoptosis-associated proteins (e.g., Caspase-3) | [6][7] |
Note: Data for sGC stimulators and activators in the CKD model are from a direct head-to-head study, providing a robust comparison.[6][7]
Table 2: Clinical Performance of sGC Stimulators
| Parameter | Riociguat | Vericiguat | Reference |
| Approved Indications | Pulmonary Arterial Hypertension (PAH), Chronic Thromboembolic Pulmonary Hypertension (CTEPH) | Symptomatic Chronic Heart Failure with Reduced Ejection Fraction (HFrEF) | [10][11] |
| Key Efficacy Endpoint (PAH) | Improved 6-minute walk distance (PATENT-1 trial) | Not indicated for PAH | [11] |
| Key Efficacy Endpoint (HFrEF) | Not indicated for HFrEF | Reduced risk of CV death or first HF hospitalization (VICTORIA trial, HR: 0.90) | [12][13] |
| Key Efficacy Endpoint (General HF) | No significant reduction in all-cause or CV mortality in meta-analyses | In HFrEF, reduced composite of HF hospitalization and CV death (HR 0.87) | [12][14] |
| Common Adverse Events | Headache, dyspepsia, dizziness, hypotension, anemia | Hypotension, syncope, anemia | [12] |
This compound is a preclinical compound and has no corresponding clinical data.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are protocols for key experiments cited in the evaluation of these compounds.
Protocol 1: 5/6 Nephrectomy Rat Model for Chronic Kidney Disease (CKD)
This surgical model induces renal insufficiency and fibrosis, mimicking human CKD, and is ideal for comparing the efficacy of compounds under conditions of oxidative stress.
Caption: Experimental workflow for the 5/6 nephrectomy CKD model in rats.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.[15][16]
-
Anesthesia: Anesthetize rats using isoflurane inhalation followed by an intraperitoneal injection of ketamine/xylazine.[15]
-
First Surgery (Right Nephrectomy): Via a midline laparotomy, the right kidney is exposed. The renal artery, vein, and ureter are ligated, and the entire right kidney is removed.[17]
-
Recovery: Animals are allowed to recover for one week.
-
Second Surgery (Left Subtotal Nephrectomy): The left kidney is exposed. Two of the three branches of the left renal artery are ligated, or surgical resection of the upper and lower thirds of the kidney is performed, leaving approximately one-third of the renal mass.[15][18]
-
Post-Operative Care: Animals receive analgesics and are monitored closely. A high-salt diet (e.g., 8% NaCl) is often introduced to exacerbate hypertension and renal injury.[6]
-
Drug Administration: After a recovery period, animals are randomized to receive vehicle, an sGC stimulator, or an sGC activator daily via oral gavage for the study duration (e.g., 11 weeks).[6][7]
Protocol 2: sGC Enzyme Activity Assay
This in vitro assay directly measures the ability of a compound to stimulate the production of cGMP by purified sGC enzyme.
Objective: To quantify the cGMP produced from GTP by purified sGC in the presence of a test compound. Materials: Purified sGC enzyme, GTP, reaction buffer (e.g., 50 mM TEA, pH 7.4, 3 mM MgCl₂, 3 mM DTT), test compounds (this compound, sGC stimulators), phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation, and a commercial cGMP detection kit (ELISA or RIA).[2][19]
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, PDE inhibitor, and purified sGC enzyme.
-
Compound Addition: Add varying concentrations of the test compound (sGC activator or stimulator) to the wells. For stimulators, parallel experiments are often run in the presence of an NO donor (e.g., DEA/NO) to assess synergistic activity.
-
Initiate Reaction: Start the enzymatic reaction by adding GTP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).
-
cGMP Quantification: Measure the concentration of cGMP in each well using a cGMP ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the test compound concentration to generate dose-response curves and calculate EC₅₀ values (the concentration that produces 50% of the maximal response).
Protocol 3: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This cell-based assay serves as a downstream biomarker for cGMP pathway activation. Increased cGMP leads to PKG activation, which in turn phosphorylates VASP at Ser239. This can be measured in cells like platelets or smooth muscle cells.[20]
Objective: To quantify the level of phosphorylated VASP (P-VASP) in response to sGC modulation. Materials: Whole blood or cultured cells (e.g., rat aortic smooth muscle cells), prostaglandin E1 (PGE₁), test compounds, fixing and permeabilizing reagents, a fluorescently-labeled primary antibody specific for P-VASP (Ser239), and a flow cytometer.[21][22]
Procedure:
-
Sample Preparation: Incubate whole blood or cell suspension with the test compound for a specified time.
-
Stimulation: Add PGE₁ to all samples to stimulate the cAMP pathway, which also leads to VASP phosphorylation and provides a baseline. In parallel tubes, add PGE₁ plus ADP to inhibit VASP phosphorylation via the P2Y12 receptor; this serves as a control for platelet reactivity.[23]
-
Fixation and Permeabilization: Stop the reaction and fix the cells using a reagent like formaldehyde, followed by a detergent to permeabilize the cell membrane.[24]
-
Immunolabeling: Add the fluorescently-labeled anti-P-VASP antibody to the permeabilized cells and incubate to allow binding.
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of P-VASP.
-
Data Analysis: Compare the MFI of cells treated with the test compound to vehicle-treated controls. An increase in MFI indicates activation of the cGMP-PKG-VASP signaling cascade.
Summary and Conclusion
The comparison between this compound and sGC stimulators highlights a critical divergence in therapeutic strategy for diseases characterized by impaired NO-sGC-cGMP signaling.
-
sGC Stimulators like Riociguat and Vericiguat are clinically validated and effective, particularly in conditions where some residual NO signaling persists. Their dual action of direct stimulation and sensitization to NO makes them powerful vasodilators, leading to proven benefits in pulmonary hypertension and heart failure.[11][12]
-
This compound , representing the sGC activator class, offers a distinct and potentially superior mechanism for diseases driven by high oxidative stress. By activating NO-insensitive, oxidized, or heme-free sGC, these compounds can restore cGMP signaling in environments where sGC stimulators may be less effective.
Preclinical head-to-head studies, such as the 5/6 nephrectomy model, provide compelling evidence for this distinction. While both classes of drugs can effectively lower blood pressure, sGC activators demonstrated superior anti-fibrotic and anti-apoptotic effects in the kidney, independent of hemodynamic changes.[6][7] This suggests that sGC activators may possess greater organ-protective properties in chronic diseases associated with significant oxidative stress, such as diabetic or hypertensive nephropathy.
For researchers and drug developers, the choice between pursuing an sGC stimulator or activator depends on the target pathology. For diseases where enhancing existing, albeit reduced, NO signaling is sufficient, stimulators are a proven modality. However, for pathologies where oxidative stress has rendered sGC largely unresponsive to NO, activators like this compound represent a more targeted and potentially more effective therapeutic approach. Future research should continue to explore this mechanistic advantage of sGC activators in relevant clinical settings.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-fibrotic effects of soluble guanylate cyclase stimulators and activators: A review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of soluble guanylate cyclase stimulators in patients with heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble guanylate cyclase stimulators for heart failure: a network meta-analysis and subgroup analyses of reduced and preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of oral soluble guanylate cyclase stimulators in heart failure: A systematic review and Meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 16. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 22. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 23. biocytex.fr [biocytex.fr]
- 24. Assessment of VASP Phosphorylation by FC [bio-protocol.org]
(Rac)-BI 703704 in Disease Models: A Comparative Analysis with Other Soluble Guanylate Cyclase Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on (Rac)-BI 703704, a potent activator of soluble guanylate cyclase (sGC), within the context of its validated effects in a preclinical model of diabetic nephropathy. To offer a broader perspective on the therapeutic potential of sGC modulation, this document also presents a comparison with two clinically approved sGC stimulators, Vericiguat and Riociguat, which have been validated in different disease models, namely heart failure and pulmonary arterial hypertension, respectively.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
This compound and the comparator drugs, Vericiguat and Riociguat, all exert their therapeutic effects by modulating the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for various physiological processes, including vasodilation, inhibition of inflammation, and antifibrotic effects. In pathological conditions, dysfunction of this pathway can contribute to disease progression. sGC activators and stimulators enhance the production of cGMP, a key second messenger, thereby restoring or augmenting downstream signaling.
Figure 1: The NO-sGC-cGMP signaling pathway and points of intervention for sGC modulators.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound and pivotal clinical trials of Vericiguat and Riociguat.
Table 1: Effects of this compound in a Model of Diabetic Nephropathy
| Parameter | Vehicle Control | 0.3 mg/kg | 1 mg/kg | 3 mg/kg | 10 mg/kg |
| Urinary Protein Excretion (mg/day) | 463 ± 58 | 328 ± 55 | 348 ± 23 | 283 ± 45 | 108 ± 23 |
| Renal cGMP Levels | Baseline | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Glomerulosclerosis & Interstitial Lesions | Present | Reduced incidence | Reduced incidence | Reduced incidence | Significant reduction |
| Data from Boustany-Kari CM, et al. J Pharmacol Exp Ther. 2016. |
Table 2: Efficacy of Vericiguat in Heart Failure with Reduced Ejection Fraction (VICTORIA Trial)
| Outcome | Vericiguat (n=2526) | Placebo (n=2524) | Hazard Ratio (95% CI) | p-value |
| Primary Composite (CV death or first HF hospitalization) | 35.5% | 38.5% | 0.90 (0.82-0.98) | 0.019 |
| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81-1.06) | NS |
| First Heart Failure Hospitalization | 25.9% | 29.1% | 0.90 (0.81-1.00) | 0.048 |
| Data from Armstrong PW, et al. N Engl J Med. 2020. |
Table 3: Efficacy of Riociguat in Pulmonary Arterial Hypertension (PATENT-1 Trial)
| Outcome | Riociguat (2.5 mg max, n=254) | Placebo (n=126) | Mean Change from Baseline | p-value |
| 6-Minute Walk Distance (meters) | +30 | -6 | 36 (20 to 52) | <0.001 |
| Pulmonary Vascular Resistance (dyn·sec·cm⁻⁵) | -248 | +25 | -226 (-281 to -170) | <0.001 |
| NT-proBNP (pg/mL) | -291 | +59 | -432 (-782 to -82) | 0.005 |
| Data from Ghofrani HA, et al. N Engl J Med. 2013. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound in a Diabetic Nephropathy Model
-
Animal Model: Male obese ZSF1 rats, a model of type 2 diabetes and metabolic syndrome that develops progressive diabetic nephropathy.
-
Treatment Groups:
-
Vehicle control
-
This compound at 0.3, 1, 3, and 10 mg/kg/day
-
-
Drug Administration: The compound was administered daily for 15 weeks.
-
Key Assessments:
-
Urinary Protein Excretion (UPE): Measured to assess kidney damage.
-
Renal cGMP Levels: Quantified as a marker of sGC activation.
-
Histopathology: Kidneys were examined for glomerulosclerosis and interstitial lesions.
-
Hemodynamics: Mean arterial pressure (MAP) and heart rate (HR) were monitored.
-
Vericiguat in Heart Failure with Reduced Ejection Fraction (VICTORIA Trial)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: Patients with chronic heart failure with a reduced ejection fraction (<45%) who had a recent worsening event.
-
Intervention:
-
Vericiguat, with a starting dose of 2.5 mg once daily, titrated up to a target dose of 10 mg once daily.
-
Placebo.
-
-
Primary Outcome: A composite of death from cardiovascular causes or first hospitalization for heart failure.
-
Follow-up: The median follow-up duration was 10.8 months.
Riociguat in Pulmonary Arterial Hypertension (PATENT-1 Trial)
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled, phase 3 clinical trial.
-
Patient Population: Patients with symptomatic pulmonary arterial hypertension.
-
Intervention:
-
Riociguat, with individual dose adjustments up to a maximum of 2.5 mg three times daily.
-
Placebo.
-
-
Primary Endpoint: Change from baseline in the 6-minute walk distance at week 12.
-
Secondary Endpoints: Included changes in pulmonary vascular resistance, N-terminal pro–B-type natriuretic peptide (NT-proBNP) levels, and World Health Organization functional class.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the preclinical and clinical studies described.
Figure 2: General workflow for the preclinical evaluation of this compound.
Figure 3: General workflow for a pivotal clinical trial of an sGC modulator.
Comparative Analysis of (Rac)-BI 703704 and BI 685509: A Guide for Researchers
This guide provides a detailed comparative analysis of two investigational soluble guanylate cyclase (sGC) activators, (Rac)-BI 703704 and BI 685509. Both compounds, developed by Boehringer Ingelheim, target the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in regulating vascular tone, inflammation, and fibrosis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sGC activators, particularly in the context of kidney diseases.
Mechanism of Action: Targeting the sGC Pathway
Soluble guanylate cyclase is a key enzyme in the NO signaling pathway. Under normal physiological conditions, NO binds to the heme group of sGC, leading to a conformational change that activates the enzyme to produce cGMP. However, in disease states associated with oxidative stress, the heme group can be oxidized or lost, rendering sGC insensitive to NO. sGC activators, such as this compound and BI 685509, are designed to directly activate these NO-unresponsive forms of the enzyme, thereby restoring cGMP production and its downstream beneficial effects.
A key differentiator between the two compounds lies in their interaction with sGC isoforms. There are two main isoforms of sGC: GC-1 (α1/β1) and GC-2 (α2/β1). This compound has been shown to activate both GC-1 and GC-2, with a potentially stronger activation of GC-2 compared to other sGC activators[1][2]. BI 685509 is described as a potent activator of the heme-free human sGC α1/β1 heterodimer (GC-1)[3][4].
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and BI 685509.
Table 1: In Vitro Pharmacology
| Parameter | This compound | BI 685509 |
| Mechanism of Action | Potent soluble guanylate cyclase (sGC) activator[5][6] | Potent, selective, and orally active sGC activator[7][8] |
| Target | Soluble Guanylate Cyclase (sGC) | Soluble Guanylate Cyclase (sGC) |
| Potency (EC50) | Not publicly available | 467 nM (human platelet-rich plasma, heme-oxidized)[9], 304 nM (rat platelet-rich plasma, heme-oxidized)[9] |
| sGC Isoform Activity | Activates both GC-1 and GC-2 isoforms[1][2] | Potent activator of heme-free human sGC α1/β1 (GC-1)[3][4] |
Table 2: In Vivo Pharmacology in the ZSF1 Rat Model of Diabetic Nephropathy
| Parameter | This compound | BI 685509 |
| Dose Range | 0.3, 1, 3, and 10 mg/kg/day[10][11] | 1, 3, 10, and 30 mg/kg/day (co-administered with enalapril)[4][9] |
| Treatment Duration | 15 weeks[10][11] | Not specified in detail, but part of a chronic study |
| Effect on Proteinuria | Dose-dependent decrease in urinary protein excretion[10][11] | Dose-dependently reduced proteinuria[4][9] |
| Effect on Glomerulosclerosis | Significant reduction in the incidence of glomerulosclerosis[10][11] | Dose-dependently reduced incidence of glomerular sclerosis[4][9] |
| Effect on Renal cGMP | Dose-dependent increase in renal cGMP levels[10][11] | Not explicitly stated, but implied by mechanism of action |
Table 3: Physicochemical Properties
| Property | This compound | BI 685509 |
| Molecular Formula | C₃₂H₃₇N₃O₄S | Not publicly available |
Experimental Protocols
In Vitro sGC Activity Assay (Generalized)
The potency of sGC activators is typically determined by measuring the production of cGMP in either purified enzyme preparations or cell-based assays.
-
Preparation of sGC: Recombinant human sGC (α1/β1 or α2/β1 isoforms) is expressed in and purified from Sf9 insect cells. For assays involving heme-free sGC, the enzyme is treated with an oxidizing agent like ODQ (1H-[3][12]oxadiazolo[4,3-a]quinoxalin-1-one).
-
Assay Reaction: The purified sGC is incubated in a reaction buffer containing GTP (the substrate), MgCl₂, a phosphodiesterase inhibitor (to prevent cGMP degradation), and varying concentrations of the test compound (this compound or BI 685509).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: The reaction is stopped by adding a solution such as zinc acetate and sodium carbonate to precipitate proteins.
-
cGMP Quantification: The amount of cGMP produced is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The concentration-response curves are generated, and the EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated.
In Vivo ZSF1 Rat Model of Diabetic Nephropathy
The ZSF1 rat is a well-established model of type 2 diabetes that develops progressive diabetic nephropathy, making it a relevant model for testing potential therapeutics[4][13].
-
Animal Model: Male obese ZSF1 rats are used as the model for diabetic nephropathy, with lean ZSF1 rats serving as controls[14][15][16][17][18].
-
Compound Administration: this compound or BI 685509 is administered orally, typically mixed with food or via gavage, at various doses for a chronic period (e.g., 15 weeks)[10][11]. A vehicle control group receives the formulation without the active compound. In some studies, the test compound is given in combination with the standard of care, such as an ACE inhibitor (e.g., enalapril)[4][9].
-
Monitoring: Throughout the study, key parameters are monitored, including:
-
Urinary Protein Excretion: Urine is collected periodically (e.g., weekly) to measure the concentration of protein and creatinine, from which the urinary protein-to-creatinine ratio (UPCR) is calculated as a marker of kidney damage.
-
Blood Pressure and Heart Rate: These are monitored, often using telemetry, to assess the hemodynamic effects of the compounds.
-
-
Terminal Procedures: At the end of the study, the animals are euthanized, and blood and kidney tissues are collected.
-
Analysis:
-
Renal cGMP Levels: Kidney tissue is analyzed to quantify the levels of cGMP to confirm target engagement.
-
Histopathology: Kidney sections are stained (e.g., with Periodic acid-Schiff) and examined microscopically to assess the extent of glomerular and interstitial lesions, such as glomerulosclerosis and fibrosis.
-
Visualizations
Summary and Conclusion
Both this compound and BI 685509 are promising sGC activators with demonstrated preclinical efficacy in a relevant model of diabetic nephropathy. The key findings of this comparative analysis are:
-
Shared Mechanism: Both compounds directly activate sGC, a mechanism that is particularly relevant in disease states characterized by oxidative stress.
-
In Vivo Efficacy: Both have shown the ability to reduce proteinuria and kidney damage in the ZSF1 rat model.
-
Isoform Activity: A potential key difference is the broader isoform activity of this compound, which activates both GC-1 and GC-2, whereas BI 685509 is highlighted as a potent activator of the GC-1 isoform. The therapeutic implications of this difference warrant further investigation.
-
Development Stage: BI 685509 appears to be more advanced in the development pipeline, with publicly available data from clinical trials[3][4].
References
- 1. scienceopen.com [scienceopen.com]
- 2. Discovery of the first isoform-specific sGC activator: Selective activation of GC-1 by runcaciguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. BI 703704 | sGC activator | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. inoncology.es [inoncology.es]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Avenciguat (BI-685509) | Others 12 | 1579514-06-9 | Invivochem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and pharmacokinetics of BI 685509, a soluble guanylyl cyclase activator, in patients with cirrhosis: A randomized Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ZSF1 rat as animal model for HFpEF: Development of reduced diastolic function and skeletal muscle dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lean ZSF1 rats in basic research on heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Both male and female obese ZSF1 rats develop cardiac dysfunction in obesity-induced heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arterial Remodeling and Dysfunction in the ZSF1 Rat Model of Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-BI 703704: A Comparative Analysis of its Selectivity for Soluble Guanylate Cyclase
(Rac)-BI 703704 is a potent, direct activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This guide provides a comparative overview of the selectivity of this compound, with a focus on its cross-reactivity with other guanylate cyclases. The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and cardiovascular research.
Introduction to Guanylate Cyclases
Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger involved in a wide range of physiological processes, including vasodilation, neurotransmission, and inflammation. There are two main classes of guanylate cyclases:
-
Soluble Guanylate Cyclase (sGC): A cytosolic enzyme that is the primary receptor for nitric oxide (NO). Activation of sGC by NO leads to an increase in cGMP levels, resulting in smooth muscle relaxation and other downstream effects.
-
Particulate Guanylate Cyclases (pGCs): Transmembrane receptors that are activated by peptide hormones, such as natriuretic peptides (e.g., ANP, BNP, CNP) and guanylin. These receptors have an extracellular ligand-binding domain and an intracellular guanylate cyclase domain.
Selectivity Profile of this compound
Currently, publicly available data on the specific cross-reactivity of this compound with various particulate guanylate cyclases is limited. The primary literature and available documentation consistently characterize this compound as a potent sGC activator . This classification implies a high degree of selectivity for the soluble isoform of the enzyme over the particulate forms.
The mechanism of action of sGC activators like this compound involves direct, NO-independent stimulation of the sGC enzyme. This is distinct from the mechanism of natriuretic peptides, which bind to the extracellular domain of pGCs to induce a conformational change and activate the intracellular cyclase domain.
Experimental Protocols for Determining Guanylate Cyclase Selectivity
To definitively assess the cross-reactivity of a compound like this compound, a series of in vitro enzymatic assays would be required. The following protocols outline the general methodologies for such investigations.
Soluble Guanylate Cyclase (sGC) Activity Assay
Objective: To determine the potency and efficacy of this compound in activating sGC.
Principle: The assay measures the production of cGMP from GTP by purified sGC enzyme in the presence of the test compound.
Materials:
-
Purified recombinant sGC enzyme
-
Guanosine triphosphate (GTP)
-
This compound
-
Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl2, 1 mM cGMP, 1 mM IBMX)
-
[α-³²P]GTP (for radiometric detection) or a cGMP immunoassay kit (for non-radiometric detection)
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified sGC enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding GTP (spiked with [α-³²P]GTP for the radiometric method).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the amount of cGMP produced.
-
Radiometric Method: Separate [³²P]cGMP from [α-³²P]GTP using chromatography (e.g., on alumina columns) and quantify with a scintillation counter.
-
Immunoassay Method: Use a commercially available cGMP ELISA or TR-FRET kit to measure cGMP concentration.
-
-
Plot the cGMP production as a function of this compound concentration to determine the EC50 value.
Particulate Guanylate Cyclase (pGC) Activity Assay
Objective: To assess the effect of this compound on the activity of different pGC isoforms (e.g., GC-A, GC-B, GC-C).
Principle: This assay measures cGMP production in cell membrane preparations or intact cells expressing a specific pGC isoform, in the presence of the test compound and the respective pGC ligand.
Materials:
-
Cell lines or membrane preparations expressing the pGC of interest (e.g., GC-A, GC-B, or GC-C).
-
Specific pGC ligands:
-
Atrial Natriuretic Peptide (ANP) for GC-A
-
C-type Natriuretic Peptide (CNP) for GC-B
-
Guanylin or uroguanylin for GC-C
-
-
This compound
-
Guanosine triphosphate (GTP)
-
Cell culture medium or appropriate assay buffer
-
cGMP immunoassay kit
Procedure:
-
Culture cells expressing the target pGC to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a sub-maximal concentration of the specific pGC ligand (e.g., ANP, CNP, or guanylin).
-
Incubate for a defined period to allow for cGMP production.
-
Lyse the cells and measure the intracellular cGMP concentration using a cGMP immunoassay kit.
-
Compare the cGMP levels in cells treated with the pGC ligand alone versus those co-treated with the ligand and this compound to determine any inhibitory or potentiating effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of soluble and particulate guanylate cyclases and a typical experimental workflow for assessing compound selectivity.
Caption: Distinct signaling pathways of sGC and pGC.
Caption: Workflow for determining guanylate cyclase selectivity.
Conclusion
This compound is a valuable pharmacological tool for the investigation of sGC-mediated signaling. Based on its primary mechanism of action as a direct sGC activator, it is expected to exhibit high selectivity for sGC over pGCs. However, to definitively quantify this selectivity, direct experimental evidence from cross-reactivity studies against a panel of pGC isoforms is necessary. The experimental protocols outlined in this guide provide a framework for conducting such an evaluation. Researchers using this compound should be aware of its primary target and consider its potential for off-target effects in the context of their specific experimental systems.
A Comparative Guide to the Pharmacokinetic Profiles of Soluble Guanylate Cyclase (sGC) Activators
For Researchers, Scientists, and Drug Development Professionals
Soluble guanylate cyclase (sGC) activators are a promising class of drugs for the treatment of cardiovascular diseases, including pulmonary hypertension and heart failure.[1][2][3][4] These agents enhance the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation and other beneficial cardiovascular effects.[5][6][7][8] Understanding the pharmacokinetic profiles of different sGC activators is crucial for optimizing their therapeutic use and for the development of new chemical entities. This guide provides a comparative overview of the pharmacokinetics of three key sGC activators: riociguat, vericiguat, and olinciguat, supported by experimental data and methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for riociguat, vericiguat, and olinciguat. These values are compiled from various clinical and preclinical studies and are intended for comparative purposes. It is important to note that patient populations and study conditions can influence these parameters.
| Pharmacokinetic Parameter | Riociguat | Vericiguat | Olinciguat |
| Bioavailability | ~94%[6][7] | 93% (with food)[9][10] | 40% (in rats)[11] |
| Time to Maximum Concentration (Tmax) | ~1.5 hours[7] | ~4 hours (with food) | Not specified in humans |
| Plasma Half-life (t½) | ~7 hours (healthy volunteers), ~12 hours (patients)[6][12] | ~20 hours (healthy volunteers), ~30 hours (heart failure patients)[9][10][13] | Not specified in humans |
| Metabolism | Primarily via CYP1A1, CYP3A4, and CYP2J2 to an active metabolite (M1).[8] | Primarily through glucuronidation via UGT1A9 and UGT1A1.[14] | Predominantly cleared by the liver in rats.[15] |
| Excretion | Feces (~53%) and urine (~40%)[7] | Urine (~53%) and feces (~45%)[14] | Not specified in humans |
| Effect of Food | No significant effect on bioavailability.[5][7] | Increased absorption when taken with food.[9][10] | Not specified in humans |
Signaling Pathway and Mechanism of Action
sGC activators and stimulators both target the NO-sGC-cGMP pathway, a critical regulator of vascular tone and cellular function.[1][16] NO, produced by endothelial cells, binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to smooth muscle relaxation and vasodilation.[2]
In pathological conditions, oxidative stress can lead to the oxidation of the sGC heme iron or even heme loss, rendering the enzyme unresponsive to NO.[1][17] This is where the distinction between sGC stimulators and activators becomes crucial.
-
sGC Stimulators (e.g., Riociguat, Vericiguat, Olinciguat): These molecules directly stimulate sGC and also enhance the enzyme's sensitivity to endogenous NO.[3][18][19] They require the presence of the reduced heme group for their activity.[3]
-
sGC Activators (e.g., Cinaciguat): These compounds activate sGC that is in an oxidized or heme-free state, acting independently of NO.[1][3][17]
Caption: The Nitric Oxide (NO)-sGC-cGMP Signaling Pathway.
Experimental Protocols for Pharmacokinetic Analysis
The determination of the pharmacokinetic profiles of sGC activators involves a series of well-defined experimental procedures. Below is a generalized protocol for a single-dose pharmacokinetic study in healthy volunteers, which is a common design in early-phase clinical development.
Study Design:
A typical study would be a single-center, open-label, single-dose, crossover, or parallel-group design.
Participants:
Healthy male and/or female volunteers, typically between 18 and 55 years of age, who have provided written informed consent. Participants undergo a thorough screening process, including medical history, physical examination, and laboratory tests, to ensure they meet the inclusion and exclusion criteria.
Drug Administration:
A single oral dose of the sGC activator is administered to the participants, often after an overnight fast. For drugs with a potential food effect, a separate treatment arm may involve administration with a standardized high-fat meal.[20]
Sample Collection:
Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[20][21] Urine samples may also be collected over specific intervals. Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[21][22]
Bioanalytical Method:
The concentrations of the parent drug and its major metabolites in plasma and urine are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[20][21][23] This method provides the necessary sensitivity and selectivity for accurate measurement of drug concentrations.
Pharmacokinetic Analysis:
The plasma concentration-time data for each participant are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
CL/F: Apparent total clearance.
-
Vz/F: Apparent volume of distribution.
Statistical analyses are performed to summarize the pharmacokinetic parameters and to assess the effects of factors such as food.
Caption: General Workflow for a Clinical Pharmacokinetic Study.
Conclusion
Riociguat, vericiguat, and olinciguat, all sGC stimulators, exhibit distinct pharmacokinetic profiles that influence their clinical application. Riociguat has high bioavailability and a relatively short half-life, while vericiguat has a longer half-life, particularly in heart failure patients, and its absorption is enhanced with food.[5][6][7][9][10][12] Preclinical data for olinciguat suggests moderate oral bioavailability in rats.[11] A thorough understanding of these pharmacokinetic properties, obtained through rigorous experimental protocols, is essential for researchers and drug developers working to advance the therapeutic potential of sGC activators.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical implications of riociguat pharmacokinetics and pharmacodynamics: introduction to the riociguat clinical pharmacology supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism and Pharmacokinetic Drug–Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator: Results From Preclinical and Phase I Healthy Volunteer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 20. Bioavailability, pharmacokinetics, and safety of riociguat given as an oral suspension or crushed tablet with and without food - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of the effects of hepatic impairment and smoking on the pharmacokinetics of a single oral dose of the soluble guanylate cyclase stimulator riociguat (BAY 63-2521) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 23. Population pharmacokinetics and the pharmacokinetic/pharmacodynamic relationship of riociguat in patients with pulmonary arterial hypertension or chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of (Rac)-BI 703704: A Guide to Combination Therapies
(Rac)-BI 703704 , a soluble guanylate cyclase (sGC) activator, holds promise in various therapeutic areas due to its role in modulating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. While specific data on the synergistic effects of this compound in combination with other therapeutics are not yet publicly available, this guide provides a comprehensive overview of potential synergistic combinations based on the broader class of sGC activators and stimulators. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future preclinical and clinical investigations.
Mechanism of Action of sGC Activators
Soluble guanylate cyclase is a key enzyme in the NO signaling pathway. In its reduced (ferrous) state, sGC is activated by NO, leading to the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, mediating various physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis.
In certain pathological conditions, sGC can become oxidized or heme-deficient, rendering it insensitive to NO. sGC activators, such as this compound, are designed to stimulate these oxidized or heme-free forms of the enzyme, thereby restoring cGMP production in disease states characterized by oxidative stress. This unique mechanism of action provides a strong rationale for exploring synergistic combinations with other therapeutic agents.
Potential Synergistic Combinations
Based on the mechanism of action of sGC activators and preclinical and clinical data from related compounds, the following therapeutic classes represent promising candidates for combination therapy with this compound.
Nitric Oxide (NO) Donors
A strong synergistic effect has been consistently observed between sGC stimulators (a closely related class to sGC activators) and NO donors. While sGC activators can stimulate the enzyme independently of NO, their efficacy can be enhanced in the presence of NO. This synergy arises from the fact that NO activates the reduced form of sGC, while sGC activators target the oxidized form, leading to a more comprehensive activation of the sGC pool.
Table 1: Summary of Potential Synergistic Combination of this compound with Nitric Oxide Donors
| Combination Agent | Therapeutic Class | Rationale for Synergy | Potential Indications |
| Sodium Nitroprusside | Nitric Oxide Donor | Complementary activation of reduced (NO) and oxidized (sGC activator) sGC | Pulmonary Hypertension, Heart Failure |
| Nitroglycerin | Nitric Oxide Donor | Enhanced cGMP production leading to potent vasodilation | Angina, Heart Failure |
Phosphodiesterase Type 5 (PDE5) Inhibitors
PDE5 inhibitors, such as sildenafil and tadalafil, prevent the degradation of cGMP, thereby prolonging its downstream signaling effects. The combination of an sGC activator, which increases cGMP production, and a PDE5 inhibitor, which decreases its breakdown, is a theoretically sound approach to maximally elevate intracellular cGMP levels.
However, it is crucial to note that a clinical trial (PATENT PLUS) investigating the combination of the sGC stimulator riociguat with sildenafil in patients with pulmonary arterial hypertension (PAH) did not show additional clinical benefit and was associated with a higher rate of hypotension. This highlights the need for careful dose-finding studies and safety monitoring when exploring this combination.
Table 2: Summary of Potential Synergistic Combination of this compound with PDE5 Inhibitors
| Combination Agent | Therapeutic Class | Rationale for Synergy | Potential Indications | Cautions |
| Sildenafil | PDE5 Inhibitor | Increased production and decreased degradation of cGMP | Pulmonary Arterial Hypertension, Erectile Dysfunction | Potential for hypotension; clinical trial with a related compound showed no added benefit. |
| Tadalafil | PDE5 Inhibitor | Enhanced and sustained cGMP signaling | Pulmonary Arterial Hypertension, Erectile Dysfunction | Similar caution regarding hypotension and the need for thorough investigation. |
SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as empagliflozin and dapagliflozin, are a class of drugs used in the management of type 2 diabetes that have also demonstrated significant cardiovascular and renal protective effects. A recent clinical trial with the sGC activator runcaciguat in patients with chronic kidney disease included a subset of patients who were also receiving SGLT2 inhibitors. While not a formal synergy study, the investigation of this combination suggests a scientific rationale for co-administration. The mechanisms of SGLT2 inhibitors are multifactorial and include effects on renal hemodynamics and metabolism, which may complement the vasodilatory and anti-fibrotic effects of sGC activation.
Table 3: Summary of Potential Synergistic Combination of this compound with SGLT2 Inhibitors
| Combination Agent | Therapeutic Class | Rationale for Synergy | Potential Indications |
| Empagliflozin | SGLT2 Inhibitor | Complementary mechanisms for renal and cardiovascular protection | Diabetic Kidney Disease, Chronic Kidney Disease, Heart Failure |
| Dapagliflozin | SGLT2 Inhibitor | Potential for enhanced cardiorenal benefits through distinct pathways | Diabetic Kidney Disease, Chronic Kidney Disease, Heart Failure |
Experimental Protocols
As no specific experimental data for this compound in combination therapy is available, a detailed, generalized protocol for assessing synergy is provided below. This protocol can be adapted for in vitro and in vivo studies.
In Vitro Synergy Assessment using the Combination Index (CI) Method
Objective: To determine if the combination of this compound and a therapeutic agent of interest results in synergistic, additive, or antagonistic effects on a specific cellular response (e.g., inhibition of cell proliferation, induction of vasodilation).
Methodology:
-
Cell Culture: Culture the target cells (e.g., vascular smooth muscle cells, cancer cell line) under appropriate conditions.
-
Dose-Response Curves: Determine the dose-response curves for this compound and the combination agent individually. This is typically done by measuring a relevant endpoint (e.g., cell viability using an MTS assay, vasodilation in isolated aortic rings) across a range of concentrations. The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for each drug is calculated.
-
Combination Studies:
-
Design a matrix of combination concentrations based on the individual IC50/EC50 values. A constant ratio design (e.g., based on the ratio of the IC50s) is often used.
-
Treat the cells with the single agents and their combinations for a predetermined duration.
-
Measure the desired endpoint for each treatment condition.
-
-
Data Analysis:
-
Use the Chou-Talalay method to calculate the Combination Index (CI). The CI is a quantitative measure of the degree of drug interaction.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Software such as CompuSyn can be used for these calculations.
-
Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.
-
Visualizing Signaling Pathways and Experimental Logic
The following diagrams, created using the DOT language, illustrate the key signaling pathways and the rationale for the proposed combination therapies.
Caption: Signaling pathway of sGC activation by NO and this compound.
Caption: Rationale for combining an sGC activator with a PDE5 inhibitor.
Safety Operating Guide
Prudent Disposal of (Rac)-BI 703704 in a Laboratory Setting
The proper disposal of the research compound (Rac)-BI 703704, a small molecule inhibitor, is critical for maintaining laboratory safety and ensuring environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, researchers must adhere to general best practices for the disposal of hazardous chemical waste. The following guidelines provide a comprehensive, step-by-step approach for the safe handling and disposal of this compound.
Waste Identification and Segregation
Proper identification and segregation of chemical waste is the foundational step in ensuring safe disposal.
-
Waste Characterization : Treat this compound as a hazardous chemical waste. Due to its nature as a bioactive small molecule, it should not be disposed of in regular trash or down the drain.[1]
-
Segregation : Do not mix this compound waste with other incompatible waste streams.[2] It should be collected in a designated hazardous waste container.
Waste Collection and Labeling
Meticulous collection and clear labeling are essential for preventing accidental mixing and ensuring proper handling by waste management personnel.
-
Designated Waste Container : All waste containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes, gloves), must be collected in a designated, properly labeled hazardous waste container.[2][3]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.[1][2]
The following table summarizes key information for the proper labeling of the waste container:
| Labeling Requirement | Description |
| Waste Identification | "Hazardous Waste" |
| Chemical Name | This compound |
| Accumulation Start Date | The date the first piece of waste is placed in the container. |
| Constituents | List all chemical components in the container. |
| Hazards | Indicate any known hazards (e.g., toxic). |
Storage of Chemical Waste
Proper storage of the waste container prior to disposal is crucial for laboratory safety.
-
Storage Location : The designated waste container should be stored in a well-ventilated area, away from heat, sparks, or open flames.[4][5] It should be kept in a secondary containment bin to prevent spills.
-
Container Integrity : Ensure the waste container is always securely closed when not in use and is made of a material compatible with the chemical waste.[3]
Final Disposal Procedures
The final disposal must be handled by certified professionals to ensure regulatory compliance.
-
Consult Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[2] They will provide specific instructions and ensure the waste is handled by an approved waste disposal facility.
-
Do Not Treat Independently : Without a specific, validated inactivation protocol, do not attempt to treat or neutralize the chemical waste yourself.[6]
-
Empty Containers : Even "empty" containers that once held this compound must be disposed of as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste.[6][7]
Experimental Protocol for Waste Handling
While a specific disposal experiment is not feasible, the following protocol outlines the procedural steps for handling and preparing this compound waste for disposal:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
-
Waste Collection :
-
Solid Waste : Collect unused or expired this compound powder, along with any contaminated items like weighing paper or spatulas, and place them in the designated solid hazardous waste container.[3]
-
Liquid Waste : Collect solutions containing this compound in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Container Management :
-
Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[3]
-
Keep the exterior of the waste container clean and free of contamination.
-
-
Documentation : Maintain a log of the waste being added to the container, noting the chemical name, quantity, and date.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. slu.edu [slu.edu]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Logistical Information for Handling (Rac)-BI 703704
Hazard Assessment and Control
Given the lack of specific hazard information, a thorough risk assessment is the first and most critical step before handling (Rac)-BI 703704. This assessment should consider the potential routes of exposure (inhalation, skin contact, ingestion, injection) and the planned experimental procedures. The hierarchy of controls should be implemented to minimize exposure.
Caption: Hierarchy of controls for minimizing chemical exposure.
Personal Protective Equipment (PPE)
As a minimum, the following PPE should be worn at all times when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield if there is a splash hazard. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). The specific glove type should be chosen based on a compatibility assessment with the solvent used to dissolve the compound. |
| Body Protection | A laboratory coat should be worn and buttoned. For procedures with a higher risk of splashes, a chemically resistant apron is recommended. |
| Respiratory Protection | If the compound is a powder and there is a risk of inhalation, a NIOSH-approved respirator with a particulate filter should be used. All handling of powders should be done in a ventilated enclosure. |
This information is based on general safety protocols for handling laboratory chemicals.[2][3][4]
Operational Plan: Handling Procedures
A clear, step-by-step operational plan is crucial for ensuring safety.
Caption: General workflow for safely handling chemical compounds.
Step-by-Step Guidance:
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Prepare all necessary materials and equipment before starting the experiment to minimize movement and potential for spills.
-
-
Handling :
-
When handling the solid form, avoid creating dust.[5] Use a ventilated balance enclosure or a fume hood for weighing.
-
If working with solutions, be mindful of the solvent's hazards in addition to the unknown hazards of this compound.
-
Use the smallest quantity of the compound necessary for the experiment.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3]
-
Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
-
Disposal Plan
All waste materials containing this compound, including contaminated PPE, disposable labware, and solutions, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. The label should include the chemical name and a warning of "Unknown Hazard". |
| Liquid Waste | Collect in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility is known. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected as hazardous waste. The defaced, rinsed container can then be disposed of as regular waste. |
Always follow your institution's specific guidelines for hazardous waste disposal.[2]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5] The storage location should be secure and accessible only to authorized personnel.
Disclaimer: This information is provided as a general guide for handling a chemical with unknown hazards. It is not a substitute for a formal risk assessment and the user's adherence to their institution's safety policies and procedures. The supplier of this compound should be contacted to obtain a specific Safety Data Sheet (SDS).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
